An In-depth Technical Guide to Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Core as a Cornerstone in Medicinal Chemistry The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrog...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Core as a Cornerstone in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2][3] Its remarkable metabolic stability and versatile chemical functionality have cemented its role in the architecture of numerous clinically successful therapeutics.[1][4] From anti-inflammatory agents to potent kinase inhibitors for cancer therapy, the pyrazole moiety consistently imparts desirable pharmacokinetic and pharmacodynamic properties to drug candidates.[3][5] This guide focuses on a specific, highly functionalized derivative, Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate , a building block with significant potential for the synthesis of novel bioactive molecules.
This document serves as a comprehensive technical resource, providing insights into the chemical structure, physicochemical properties, a plausible synthetic pathway with detailed experimental considerations, and the rationale for its application in contemporary drug discovery programs.
I. Molecular Structure and Physicochemical Properties
The structure of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate is characterized by a pyrazole ring substituted with a bromine atom at the 3-position, methyl groups at the 1 and 4-positions, and a methyl carboxylate group at the 5-position.
Chemical Structure:
Table 1: Physicochemical Properties of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate
Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in drug discovery and development. This guide provides a comprehensive analysis of...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in drug discovery and development. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectral data for Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate, a substituted pyrazole of interest in medicinal chemistry. Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and data from analogous structures to present a detailed theoretical spectrum. Furthermore, it outlines a robust, step-by-step experimental protocol for the acquisition and verification of this data, ensuring a self-validating system for researchers. This guide is intended for scientists and professionals who require a deep understanding of the NMR characteristics of substituted pyrazoles.
Introduction: The Significance of Pyrazole Scaffolds and NMR in Their Characterization
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and is a prominent scaffold in a multitude of biologically active compounds.[1] The versatility of the pyrazole core allows for a wide range of substitutions, leading to a diverse array of pharmacological activities. Consequently, the precise and unambiguous structural characterization of novel pyrazole derivatives is of paramount importance in medicinal chemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination.[2] Through the analysis of the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, it is possible to deduce the complete atomic connectivity of a molecule. This guide focuses on Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (CAS Number: 1780677-51-1), providing a predictive yet expertly reasoned interpretation of its NMR spectra.[3]
Molecular Structure and Predicted NMR Spectral Data
The structure of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate is presented below, with atoms systematically numbered for clarity in the subsequent NMR assignments.
Caption: Molecular structure of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate is expected to exhibit three distinct singlet signals, corresponding to the three methyl groups in unique chemical environments. The absence of protons on the pyrazole ring eliminates the possibility of spin-spin coupling between ring protons.
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~ 3.90
Singlet
3H
O-CH₃ (C9-H)
The protons of the methoxy group of the ester are expected to be deshielded due to the electronegativity of the adjacent oxygen atom.
~ 3.75
Singlet
3H
N-CH₃ (C6-H)
The N-methyl group protons are typically observed in this region for N-substituted pyrazoles. The exact chemical shift can be influenced by the substituents on the pyrazole ring.
~ 2.20
Singlet
3H
C4-CH₃ (C7-H)
The methyl group attached to the pyrazole ring at the C4 position is expected to be the most shielded of the three methyl groups, appearing at a lower chemical shift.
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm and are based on typical values for substituted pyrazoles. The actual values may vary depending on the solvent and other experimental conditions.[4]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to each of the unique carbon atoms in the molecule.
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale
~ 161.0
C=O (C8)
The carbonyl carbon of the ester group is expected to be significantly deshielded and appear at a high chemical shift.[5]
~ 145.0
C5
The C5 carbon, attached to the ester group and the N1 nitrogen, is predicted to be deshielded.
~ 138.0
C4
The C4 carbon, substituted with a methyl group, will have a chemical shift influenced by the surrounding substituents on the pyrazole ring.
~ 120.0
C3
The C3 carbon, bearing the bromine atom, is expected to be shifted to a lower field compared to an unsubstituted pyrazole, but the effect of bromine can be complex.
~ 52.0
O-CH₃ (C9)
The methoxy carbon of the ester is typically found in this region.
~ 39.0
N-CH₃ (C6)
The N-methyl carbon chemical shift is characteristic for N-alkylated pyrazoles.
~ 12.0
C4-CH₃ (C7)
The methyl carbon attached to the pyrazole ring is expected to be the most shielded carbon, appearing at a high field.
Note: The prediction of ¹³C chemical shifts for heterocyclic systems can be complex due to the interplay of various electronic and steric effects.[6] Computational methods can provide more precise predictions.[7]
Experimental Protocols for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate, the following detailed experimental protocols are recommended.
Sample Preparation
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). CDCl₃ is a common first choice for many organic molecules.[8]
Concentration: For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.[1] For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.[8]
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the capped NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[9]
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.[10]
Caption: Logical workflow for structural confirmation using 2D NMR.
Conclusion
This technical guide has provided a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate, grounded in the fundamental principles of NMR and comparative data from related structures. The outlined experimental protocols offer a clear and robust pathway for researchers to acquire and confirm this spectral data, ensuring a high degree of scientific integrity. The application of the described 1D and 2D NMR techniques will enable the unambiguous structural verification of this and similar pyrazole derivatives, which is a critical step in the advancement of drug discovery and development programs.
References
Di Grande, A., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 25(18), 4289. [Link]
Claramunt, R. M., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686. [Link]
Iowa State University. NMR Sample Preparation. [Link]
Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Molecules, 22(8), 1192. [Link]
Jimeno, M. L., et al. (1997). ¹H and ¹³C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-295. [Link]
Smith, M. E., & Smith, J. D. (2017). Development of a ¹³C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 82(9), 4603-4613. [Link]
Al-Azzawi, A. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. [Link]
Mestrelab Research. Chemical shift prediction in ¹³C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]
Emwas, A. H., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(10), 903. [Link]
SciSpace. ¹H and ¹³C NMR study of perdeuterated pyrazoles. [Link]
University of California, Riverside. NMR Sample Preparation. [Link]
The Royal Society of Chemistry. [Ce(L-Pro)₂]₂ (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
Li, Y., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 7935-7945. [Link]
Chemistry LibreTexts. Predicting a ¹H-NMR Spectrum From The Structure. [Link]
Oregon State University. ¹³C NMR Chemical Shift. [Link]
A Technical Guide to the Molecular Weight and Exact Mass of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of the fundamental chemical properties of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate, focusin...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the fundamental chemical properties of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate, focusing on the precise calculation and practical implications of its molecular weight and exact mass. As a substituted pyrazole, this compound represents a class of heterocyclic structures of significant interest in medicinal chemistry and materials science. Accurate determination of its mass is critical for compound verification, synthetic pathway optimization, and analytical method development.
Molecular Identity: Structure and Formula
Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate is a heterocyclic compound built upon a pyrazole core. The established molecular formula for this compound is C₇H₉BrN₂O₂ .[1][2] Its structure consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms, substituted with a bromine atom at the C3 position, methyl groups at the N1 and C4 positions, and a methyl carboxylate group at the C5 position.
The connectivity of the atoms in Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate can be visualized as follows:
Caption: Molecular structure of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate.
Core Concepts: Molecular Weight vs. Exact Mass
In analytical and synthetic chemistry, the terms "molecular weight" and "exact mass" are often used, but they represent distinct concepts. Understanding their difference is paramount for the correct application of chemical data, particularly in the context of mass spectrometry.
Molecular Weight (Average Molecular Mass): This value is calculated using the standard atomic weights of the constituent elements. The standard atomic weight is a weighted average of the masses of all naturally occurring isotopes of an element, factored by their relative abundance.[3][4] Consequently, molecular weight is an averaged value and is indispensable for stoichiometric calculations in macroscopic laboratory settings (e.g., preparing solutions, calculating reaction yields).
Exact Mass (Monoisotopic Mass): This value is calculated by summing the masses of the most abundant stable isotope of each constituent element.[5] It represents the mass of a single molecule containing only these specific isotopes. High-resolution mass spectrometry (HRMS) instruments are capable of measuring the mass-to-charge ratio of ions with sufficient precision to resolve and identify the exact mass, making it a cornerstone for the unambiguous identification and structural elucidation of chemical compounds.
Calculation Protocol: Molecular Weight
The molecular weight of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (C₇H₉BrN₂O₂) is determined by summing the standard atomic weights of its constituent atoms.
Methodology:
Identify each unique element in the molecular formula.
Count the number of atoms for each element.
Obtain the standard atomic weight for each element from authoritative sources such as the International Union of Pure and Applied Chemistry (IUPAC).
Multiply the atom count by the standard atomic weight for each element.
Sum these values to obtain the final molecular weight.
The calculated molecular weight of 233.065 g/mol aligns with values reported in chemical supplier catalogs and databases, often rounded to 233.07 g/mol .[1]
Calculation Protocol: Exact Mass
The exact mass of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (C₇H₉BrN₂O₂) is calculated using the mass of the most abundant isotope for each element.
Methodology:
Identify the most abundant stable isotope for each element in the formula (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).
Obtain the precise mass of these isotopes.
Multiply the atom count by the isotopic mass for each element.
The calculated exact mass is 231.98474 Da . This value is crucial for high-resolution mass spectrometry analysis, where it serves as the theoretical mass for the [M]⁺ or [M+H]⁺ ion, confirming the compound's elemental composition.
Summary of Calculated Mass Values
The distinct, yet complementary, mass values for Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate are summarized below for clarity and direct comparison.
Parameter
Calculated Value
Primary Application
Molecular Weight
233.065 g/mol
Stoichiometry, Bulk Material Handling
Exact Mass
231.98474 Da
High-Resolution Mass Spectrometry (HRMS)
References
Britannica. (2026, February 27). Nitrogen. Retrieved from [Link]
Britannica. (2026, March 30). Oxygen. Retrieved from [Link]
Proprep. What is the mass of Br?. Retrieved from [Link]
IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Bromine. Retrieved from [Link]
IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Nitrogen. Retrieved from [Link]
SEG Wiki. (2015, November 6). Carbon. Retrieved from [Link]
NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Bromine. Retrieved from [Link]
Safety Data Sheet (SDS) and toxicity profile of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Classification: Halogenated Heterocyclic Building Block Executive Summary & Chemical Identity In modern drug discovery and agr...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound Classification: Halogenated Heterocyclic Building Block
Executive Summary & Chemical Identity
In modern drug discovery and agrochemical development, functionalized pyrazoles are highly sought after due to their bioisosteric properties and ability to modulate physicochemical profiles (e.g., logP, metabolic stability). Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (CAS: 1780677-51-1) serves as a critical electrophilic building block. The presence of the C3-bromide allows for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), while the C5-methyl ester provides a handle for subsequent derivatization into amides or free acids [1].
However, the same structural features that make this molecule synthetically valuable—namely its electrophilicity and potential for hydrolysis—also dictate its toxicological profile and strict handling requirements [2]. This whitepaper synthesizes the physicochemical data, toxicological mechanisms, and field-proven safety protocols required for the optimal and safe utilization of this compound.
Data aggregated from standardized supplier specifications [1] [3].
Toxicological Profile & Mechanistic Causality
As a Senior Application Scientist, it is critical to understand why a compound exhibits specific hazards, rather than merely memorizing its GHS codes. The toxicity of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate is primarily driven by its reactive functional groups.
GHS Hazard Classifications
H302 (Harmful if swallowed): The compound can undergo enzymatic hydrolysis in the gastrointestinal tract, releasing methanol and the corresponding pyrazole acid, which can disrupt local cellular osmolarity and pH.
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The electrophilic nature of the bromo-pyrazole moiety allows it to act as a mild alkylating agent or Michael acceptor under biological conditions. It can form covalent adducts with nucleophilic residues (e.g., cysteine thiols) on epidermal and corneal proteins, triggering a localized inflammatory cascade.
H335 (May cause respiratory irritation): Inhalation of micro-particulates leads to deposition in the mucosal lining of the respiratory tract, where rapid dissolution and subsequent interaction with alveolar macrophages provoke cytokine release [4].
Mechanistic Pathway of Irritation
Fig 1: Mechanistic pathway linking chemical exposure to GHS-classified tissue irritation.
Safety Data Sheet (SDS) Core Protocols
To mitigate the risks outlined above, strict adherence to the following safety and engineering controls is mandatory [1] [4].
PPE and Engineering Controls
Ventilation: All handling, weighing, and reaction setups must be performed inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. This prevents aerosolized exposure (mitigating H335).
Hand Protection: Double-gloving with nitrile gloves (minimum thickness 0.11 mm) is required. The bromo-heterocycle can permeate standard latex.
Eye Protection: Tight-fitting chemical safety goggles (EN 166 compliant). Face shields are recommended during reaction quenching.
Skin Contact: Immediately flush with copious amounts of water and non-abrasive soap. The lipophilicity of the ester means water alone is insufficient to remove the compound.
Eye Contact: Flush continuously with water for at least 15 minutes, holding eyelids open to ensure irrigation of the conjunctival cul-de-sac.
Ingestion: Do NOT induce vomiting. Rinse mouth with water and immediately contact a poison control center (P301+P312).
The following protocol details a self-validating system for utilizing Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate in a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling . Every step is designed to ensure both operator safety and chemical integrity.
Rationale & Causality
The compound must be stored at 2–8°C under an inert atmosphere . Why? Ambient moisture and oxygen can lead to gradual hydrolysis of the methyl ester and oxidation of the pyrazole nitrogen. This generates acidic impurities that auto-catalyze further degradation, ultimately poisoning the palladium catalyst during cross-coupling [2].
Transfer the sealed vial of the bromopyrazole from the 2–8°C refrigerator to a desiccator and allow it to warm to room temperature for 30 minutes. Causality: Opening a cold vial causes atmospheric condensation, introducing water that will quench the active Pd(0) catalyst later.
In a fume hood, weigh 1.0 equivalent of the bromopyrazole, 1.2 equivalents of the desired arylboronic acid, and 0.05 equivalents of Pd(dppf)Cl₂.
Step 2: Solvent and Base Addition
Transfer the solids to a Schlenk flask. Add 3.0 equivalents of anhydrous K₂CO₃.
Evacuate and backfill the flask with Argon three times. Causality: Complete removal of oxygen is critical to prevent the irreversible oxidation of the Pd(0) active species to inactive Pd(II) complexes.
Inject degassed 1,4-dioxane/water (4:1 v/v) via syringe.
Step 3: Reaction Execution & Monitoring
Heat the reaction mixture to 80°C. Causality: The C3-bromide on the electron-rich pyrazole ring is sterically hindered by the adjacent N-methyl and C4-methyl groups. Elevated thermal energy is required to drive the initial oxidative addition step.
Monitor via LC-MS or TLC. The reaction is self-validating: the disappearance of the starting material mass (m/z 233) and the appearance of the coupled product mass confirms catalytic turnover.
Step 4: Safe Quenching & Disposal
Cool to room temperature and quench with saturated aqueous NH₄Cl. Causality: This neutralizes the strong base and coordinates any leached palladium.
Extract with ethyl acetate. Dispose of the aqueous layer in a designated heavy-metal/halogenated waste container, adhering to environmental safety standards.
Workflow Visualization
Fig 2: Sequential experimental workflow ensuring chemical stability and operator safety.
References
Foundational
Structural Elucidation of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate: A Comprehensive X-ray Crystallography Guide
Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Content Type: Technical Whitepaper Executive Summary & Chemical Context The spatial arrangement of atoms within heterocyclic building bloc...
The spatial arrangement of atoms within heterocyclic building blocks dictates their pharmacological efficacy. Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (CAS: 1780677-51-1) is a highly functionalized pyrazole scaffold utilized extensively in drug discovery[1]. Because pyrazole derivatives frequently modulate key signaling pathways (e.g., PI3K/AKT/mTOR)[2], understanding their exact 3D conformation is critical.
This whitepaper outlines the authoritative methodologies required to determine the single-crystal X-ray diffraction (SCXRD) structure of this compound. By establishing a self-validating crystallographic workflow, researchers can accurately map its intramolecular geometry and the supramolecular interactions—such as halogen bonding and π-stacking—that govern its solid-state behavior.
Self-Validating Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction, the kinetic process of precipitation must be suppressed in favor of thermodynamically driven lattice formation.
Step-by-Step Methodology
Solvent Selection & Dissolution: Dissolve 15–20 mg of the compound in a minimum volume of a "good" volatile solvent (e.g., Dichloromethane).
Causality: The molecule possesses both polar (ester) and non-polar (methyl) moieties. DCM readily solvates the entire molecule, preventing premature nucleation.
Anti-Solvent Vapor Diffusion: Place the open vial containing the solution inside a larger, sealed vessel containing a "poor" anti-solvent (e.g., n-Hexane).
Causality: The highly volatile anti-solvent slowly diffuses into the inner vial. This gradual lowering of the solubility gradient forces the molecules to align into a highly ordered, stable crystal lattice rather than an amorphous kinetic trap.
Self-Validation via Polarized Light Microscopy: Extract the grown crystals and observe them under a cross-polarized microscope[2].
Validation Check: Rotate the polarizer by 90°. A true single crystal will exhibit sharp optical extinction (turning completely dark at specific angles) due to its anisotropic refractive index. If the crystal remains continuously bright or shows fractured mosaic patterns, it is twinned and must be recrystallized.
Single-Crystal X-ray Diffraction (SCXRD) Workflow
Once a validated crystal is isolated, the SCXRD data collection and refinement process must be executed with strict adherence to structural chemistry standards.
Cryogenic Data Collection: Mount the crystal using paratone oil and immediately transfer it to a 100–150 K cold nitrogen stream[2].
Causality: Cryogenic temperatures freeze out dynamic disorder and minimize the atomic displacement parameters (ADPs) of the peripheral methyl groups. This yields high-resolution diffraction data at high
2θ
angles.
Empirical Absorption Correction: Because the molecule contains a heavy Bromine atom (which possesses a high mass attenuation coefficient), multi-scan empirical absorption correction is mandatory.
Validation Check: Failure to apply this correction will result in severe Fourier truncation ripples (ghost peaks) around the Br atom in the electron density map, masking the lighter carbon and nitrogen atoms.
Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on
F2
(SHELXL) via the Olex2 graphical user interface[3].
Causality: Intrinsic phasing is highly robust for small organic molecules containing heavy anomalous scatterers like Bromine, ensuring rapid and accurate initial model generation.
Crystallographic Features & Intermolecular Networks
Intramolecular Geometry
The pyrazole core is a highly delocalized 6π-electron system. Crystallographic analysis of analogous pyrazole scaffolds confirms that the N1–N2 bond length is highly conserved, typically refining to approximately 1.36 Å[4]. The ester group at C5 is expected to remain largely coplanar with the pyrazole ring to maximize π-conjugation, though a slight torsion angle may manifest to relieve steric strain from the adjacent N1-methyl group.
Supramolecular Crystal Packing
Unlike pyrazoles with free N-H groups, this fully substituted derivative lacks classical strong hydrogen bond donors. Consequently, crystal packing is governed by alternative, synergistic supramolecular interactions[5]:
Halogen Bonding: The highly polarizable Bromine atom at C3 features a positive electrostatic potential region (the σ-hole) that acts as a strong Lewis acid, interacting directionally with the Lewis basic carbonyl oxygen of the ester group (C-Br···O=C).
Weak Hydrogen Bonding: The acidic methyl protons (particularly at N1 and C4) engage in weak C-H···N and C-H···O interactions, providing secondary lattice stabilization[5].
Figure 2: Dominant intermolecular interaction networks governing the crystal packing of the compound.
Quantitative Data Summary
The following table outlines the expected crystallographic parameters and refinement metrics for Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate, based on established data for structurally analogous pyrazoles[4][5].
Parameter
Expected Value / Range
Crystallographic Significance
Crystal System
Monoclinic or Triclinic
Typical packing arrangement for unsymmetrical small organic molecules.
Space Group
P21/c
or
P1ˉ
Centrosymmetric packing is favored due to the achiral nature of the molecule.
N1-N2 Bond Length
1.350 - 1.370 Å
Confirms the delocalized aromatic π-system of the pyrazole heterocycle.
C3-Br Bond Length
1.88 - 1.90 Å
Standard
sp2
carbon-halogen bond distance; critical for halogen bond geometry.
C=O Bond Length
1.20 - 1.22 Å
Indicates the absence of strong, classical H-bond donation to the oxygen atom.
Final R1 Index
< 0.05 (5%)
Self-validation metric: Confirms the high accuracy of the final structural model.
Goodness-of-Fit (S)
0.95 - 1.05
Validation metric: Confirms appropriate weighting of the diffraction data during refinement.
References
[4] Title: Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents
Source: PMC (National Institutes of Health)
URL:[Link]
[5] Title: Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction
Source: Cambridge University Press
URL: [Link]
[3] Title: Teaching Single Crystal X-ray Crystallography in the Undergraduate Classroom with Sugar and Epsom Salt
Source: ACS Publications (Journal of Chemical Education)
URL: [Link]
A Technical Guide to the Thermodynamic Stability of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate in Aqueous Solutions
Executive Summary The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The stability of any drug candidate is a critical attribute that dictates its via...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The stability of any drug candidate is a critical attribute that dictates its viability, influencing everything from synthesis and formulation to shelf-life and in vivo metabolic fate.[4][5][6] This technical guide provides a comprehensive framework for assessing the thermodynamic stability of a specific, substituted pyrazole, Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate, in aqueous solutions. By analyzing its structure, we anticipate the primary degradation pathways and outline a robust experimental strategy centered on forced degradation studies. This document details the necessary protocols for subjecting the compound to hydrolytic, oxidative, photolytic, and thermal stress, and establishes the analytical methodology required to identify and quantify any resulting degradants. The ultimate goal is to empower researchers to generate a complete stability profile, enabling informed decisions in the drug development process.
Introduction: The Imperative of Stability Profiling
Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a highly substituted pyrazole ring. The pyrazole nucleus and its derivatives are of significant interest due to their wide range of pharmacological activities.[1][3] However, before any potential therapeutic application can be realized, a thorough understanding of the molecule's intrinsic stability is paramount. Degradation of an active pharmaceutical ingredient (API) can lead to loss of potency, altered bioavailability, and the formation of potentially toxic impurities.
This guide moves beyond theoretical postulation to provide a practical, field-proven approach to stability testing. We will dissect the molecule's structural vulnerabilities and present a self-validating experimental workflow designed to rigorously challenge the compound under accelerated conditions. The causality behind each experimental choice will be explained, reflecting a deep understanding of chemical kinetics and degradation mechanisms.
A proactive analysis of the molecular structure of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate allows us to predict its most probable degradation pathways. This foresight is crucial for designing targeted and efficient stability studies.
Key Structural Features:
Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms. The pyrazole ring itself is generally resistant to hydrolysis and oxidation.[4][7]
Methyl Ester Group (-COOCH₃): This is the most significant potential liability. Ester linkages are susceptible to hydrolysis, a process that can be catalyzed by both acid and base.[7][8]
Bromo Substituent (-Br): Halogen substituents on aromatic rings are generally stable but can influence the electronic properties of the ring and potentially participate in photolytic degradation pathways.
N-Methyl and C-Methyl Groups: These alkyl groups are typically stable but could be sites of oxidation under aggressive conditions.
Predicted Degradation Pathways
Hydrolytic Degradation (Primary Pathway): The most anticipated degradation route is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylic acid, and methanol.[8] This reaction is expected to be significantly accelerated at low and high pH.
Photolytic Degradation: As an aromatic system, the pyrazole ring can absorb UV light, potentially leading to photochemical reactions and degradation.[4][7][9] The specific pathway is difficult to predict without experimental data but could involve complex rearrangements or reactions involving the bromo substituent.
Oxidative Degradation: While the pyrazole ring is relatively stable, strong oxidizing conditions could potentially lead to the formation of N-oxides or degradation of the alkyl substituents.[7]
Thermal Degradation: Elevated temperatures provide the activation energy for all potential degradation reactions, accelerating hydrolysis and potentially inducing other, less common decomposition pathways.[10][11]
Experimental Design: A Framework for Stability Assessment
The cornerstone of stability assessment is the forced degradation study , also known as stress testing.[6] This involves intentionally exposing the drug substance to conditions more severe than accelerated storage conditions to fast-track the identification of degradation products and pathways.[12] A critical prerequisite for this is the development of a stability-indicating analytical method , which can separate the parent compound from all potential degradants.
Caption: Overall workflow for stability assessment.
Protocol 1: Development of a Stability-Indicating HPLC Method
Expertise & Experience: The goal is not just separation, but proof of separation. A stability-indicating method provides confidence that any new peaks emerging during a stability study are genuine degradants, not co-eluting impurities. Using a Photodiode Array (PDA) detector is critical for this, as it allows for peak purity analysis across the entire UV spectrum.
Methodology:
Column & Mobile Phase Screening:
Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
Screen various mobile phase compositions, such as acetonitrile/water and methanol/water, with common buffers (e.g., phosphate, acetate) at different pH values. The goal is to find conditions that provide a sharp, symmetrical peak for the parent compound.
Forced Degradation Sample Analysis:
Prepare preliminary forced degradation samples (e.g., by refluxing in 0.1 N HCl and 0.1 N NaOH for a few hours).
Inject these stressed samples into the HPLC system.
The primary objective is to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradant peaks.[7]
Method Optimization:
If resolution is inadequate, systematically adjust parameters:
Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.
Mobile Phase pH: Can alter the ionization state and retention of acidic or basic degradants.
Column Temperature: Affects viscosity and can fine-tune selectivity.
Column Chemistry: If necessary, switch to a different stationary phase (e.g., C8, Phenyl-Hexyl).
Validation & Specificity:
Once optimized, validate the method according to ICH guidelines.
Crucially, demonstrate specificity by analyzing all forced degradation samples. Use the PDA detector to confirm peak purity for the parent compound in the presence of its degradants.[7]
Protocol 2: Forced Degradation Studies
Trustworthiness: Each protocol includes a control sample. This is a self-validating mechanism. By comparing the stressed sample to a control kept under identical conditions (minus the specific stressor), any observed changes can be confidently attributed to the stress condition itself (e.g., acid catalysis, light energy) and not merely to the solvent or temperature over time.
Methodology:
A stock solution of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (e.g., 1 mg/mL in acetonitrile or methanol) should be prepared.
Objective: To assess susceptibility to acid-catalyzed degradation.
Procedure:
Add a known volume of stock solution to a flask and dilute with 0.1 N HCl to a final concentration (e.g., 100 µg/mL).
Prepare a control sample using purified water instead of HCl.
Heat both solutions at a specified temperature (e.g., 60°C).
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
Immediately neutralize each aliquot with an equivalent amount of 0.1 N NaOH to halt the reaction.
Dilute to a suitable concentration and analyze by HPLC.
Causality: The strong acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[8]
Objective: To assess susceptibility to base-catalyzed degradation.
Procedure:
Follow the same procedure as acid hydrolysis, but use 0.1 N NaOH as the stressor and 0.1 N HCl for neutralization.
Causality: The hydroxide ion is a strong nucleophile that directly attacks the electrophilic carbonyl carbon of the ester, initiating hydrolysis via a tetrahedral intermediate. This pathway is typically faster than acid-catalyzed hydrolysis for esters.
Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).
Prepare a control sample in water.
Keep both solutions at room temperature, protected from light.
Analyze at various time points (e.g., 2, 4, 8, 24 hours).
Causality: Hydrogen peroxide simulates potential oxidation by reactive oxygen species. While the pyrazole ring is relatively robust, this tests the stability of the overall molecule to oxidative stress.
Objective: To evaluate stability upon exposure to light.
Procedure:
Expose a solution of the compound and a sample of the solid compound to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
Prepare control samples (both solid and solution) wrapped in aluminum foil to protect them from light and store them under the same temperature conditions.
Analyze the exposed and control samples by HPLC.
Causality: Light energy, particularly in the UV spectrum, can be absorbed by the aromatic pyrazole system, promoting the molecule to an excited electronic state from which degradation can occur.
Objective: To assess stability at elevated temperatures.
Procedure:
Place the solid compound in an oven at an elevated temperature (e.g., 80°C).
Separately, prepare a solution of the compound in a suitable solvent (e.g., water) and heat it.
Maintain control samples at room temperature.
Analyze the solid (after dissolving) and solution samples at various time points.
Causality: Heat increases the kinetic energy of molecules, accelerating all potential degradation reactions by helping them overcome their activation energy barriers.
Data Analysis and Interpretation
Effective data analysis transforms raw chromatograms into a clear stability profile.
Quantitative Data Summary
All quantitative data should be summarized in tables for clear comparison. The primary metric is the percentage of the parent compound remaining and the percentage of each major degradant formed.
Table 1: Illustrative Forced Degradation Data
Stress Condition
Time (hours)
Parent Compound Remaining (%)
Degradant 1 (%) (RRT ~0.8)
Mass Balance (%)
0.1 N HCl @ 60°C
0
100.0
0.0
100.0
8
85.2
14.5
99.7
24
60.7
38.9
99.6
0.1 N NaOH @ 60°C
0
100.0
0.0
100.0
8
45.1
54.2
99.3
24
10.3
89.1
99.4
3% H₂O₂ @ RT
24
98.5
Not Detected
98.5
Photolytic (Solution)
24
95.3
Not Detected
95.3
Note: This data is illustrative and must be generated experimentally.
Identification of Degradation Products
The identity of the degradants provides the mechanistic details of the stability profile.
LC-MS/MS: The most powerful tool for this purpose. The mass-to-charge ratio (m/z) of the degradant peaks can confirm their molecular weight. For example, the hydrolysis product (3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylic acid) would have a molecular weight 14 units less than the parent methyl ester.
Structure Elucidation: For novel or unexpected degradants, preparative HPLC may be required to isolate sufficient quantities for structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.
Note: The DOT language does not support direct chemical structure rendering. The above is a conceptual placeholder. The diagram below describes the relationship textually.
This guide provides a robust, scientifically-grounded framework for determining the aqueous stability of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate. Based on its chemical structure, the primary stability liability is the methyl ester group, which is susceptible to both acid and base-catalyzed hydrolysis.[7][8] The pyrazole core itself is expected to be relatively stable.[4]
Recommendations for Drug Development Professionals:
Formulation: Given the high probability of pH-dependent hydrolysis, aqueous formulations should be buffered to a pH of maximum stability, which must be determined experimentally through kinetic studies.
Storage: The compound should be protected from temperature extremes. If photolytic degradation is observed, protection from light during storage and administration will be necessary.
Further Studies: The structures of any significant degradation products (>0.1%) must be elucidated and their potential toxicity evaluated (qualification of impurities).
By systematically executing the protocols outlined herein, researchers can build a comprehensive stability profile that is essential for regulatory filings and for advancing a promising compound through the drug development pipeline.
References
Benchchem. (n.d.). Stability and Storage of Pyrazole Compounds. Technical Support Center.
Benchchem. (n.d.). Enhancing the Stability of Pyrazole Compounds in Solution. Technical Support Center.
Peltier, D., et al. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. MDPI.
Kiseleva, E. A., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI.
Various Authors. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade. Preprints.org.
Saeed, S., et al. (2006). N-Phenyl-3-substituted 5-pyrazolone derivatives as organic stabilizers for rigid poly(vinyl chloride) against photodegradation. ResearchGate.
da Silva, G. (n.d.). Thermal decomposition of pyrazole to vinylcarbene+N2: A first principles/RRKM study. Unknown Source.
Unknown Author. (n.d.). A Short Review on Pyrazole Derivatives and their Applications. ResearchGate.
Polshettiwar, V., & Varma, R. S. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
Kralj, A., et al. (2022). Photocatalytic Activity of TiO2 for the Degradation of Anticancer Drugs. MDPI.
Leban, J., et al. (n.d.). Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. PMC.
Chand, D., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ACS Publications.
Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
Unknown Author. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ResearchGate.
Unknown Author. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications.
Benchchem. (n.d.). Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide. Benchchem.
Various Authors. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC.
Various Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
Unknown Author. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry - ACS Publications.
Various Authors. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC.
Unknown Author. (n.d.). Studies on Pyrazolones. I. Light Absorption and Constitution of Certain 4-Halo-5-pyrazolones. SciSpace.
Unknown Author. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). PubMed.
Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Unknown Source.
Unknown Author. (n.d.). Halogenation of the pyrazole scaffold. ResearchGate.
Bhatt, N. P., et al. (2018). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. JOCPR.
Unknown Author. (2026). Thermodynamic Study and Characterization by Electrochemical Technique of Pyrazole Derivatives as Corrosion Inhibitors for C38 Steel in Molar Hydrochloric Acid. ResearchGate.
Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
Various Authors. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
Unknown Author. (2025). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. ResearchGate.
Various Authors. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
Unknown Author. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
Unknown Author. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate.
Various Authors. (2024). Drug discovery of N-methyl-pyrazole derivatives as potent selective estrogen receptor degrader (SERD) for the treatment of breast cancer. PubMed.
Unknown Author. (2010). Validated Stability-Indicating HPLC Method for the Determination of Pantoprazole in the Presence of Its Degradation Products. Asian Journal of Research in Chemistry.
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
Unknown Author. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
Unknown Author. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. DOI.
Benchchem. (n.d.). A Comparative Analysis of Imidazole and Pyrazole Ring Stability for Drug Development Professionals. Benchchem.
Unknown Author. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD.
Various Authors. (2002). New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5. The Journal of Organic Chemistry - ACS Publications.
Unknown Author. (2025). Advances in Pyrazole Ring Formation and Their Methodologies: Review. Unknown Source.
Various Authors. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
Unknown Author. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Unknown Source.
Unknown Author. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
Unknown Author. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate.
Application Note: A Robust Two-Step Synthesis of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate
Introduction Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry and agrochemical research. The strategic placement of the bromo, two methyl, and carboxylate...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry and agrochemical research. The strategic placement of the bromo, two methyl, and carboxylate functional groups on the pyrazole core allows for diverse subsequent chemical modifications, making it a valuable intermediate for the synthesis of complex target molecules. This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing with the construction of the pyrazole ring via a Knorr-type condensation, followed by a regioselective bromination. The rationale behind the choice of reagents and reaction conditions is discussed to provide a comprehensive guide for researchers.
Synthetic Strategy Overview
The synthesis is approached in two distinct, high-yielding steps. The first step involves the cyclocondensation of a β-ketoester with methylhydrazine to form the pyrazole core. The second step is the regioselective electrophilic bromination of the pyrazole ring at the C3 position.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of Methyl 1,4-dimethyl-1H-pyrazole-5-carboxylate
This initial step employs the Knorr pyrazole synthesis, a reliable and well-established method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine.[1]
Reaction Parameters
Parameter
Value
Reactants
Methyl 2-methyl-3-oxobutanoate, Methylhydrazine
Stoichiometry
1.0 eq : 1.1 eq
Solvent
Ethanol
Catalyst
Glacial Acetic Acid (catalytic amount)
Temperature
Reflux (approx. 78 °C)
Reaction Time
4-6 hours
Work-up
Solvent evaporation, followed by aqueous work-up
Purification
Column chromatography
Expected Yield
80-90%
Experimental Protocol
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-methyl-3-oxobutanoate (1.0 eq).
Dissolve the β-ketoester in absolute ethanol (approximately 3-4 mL per mmol of ketoester).
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.
With gentle stirring, add methylhydrazine (1.1 eq) dropwise to the mixture at room temperature. An initial mild exotherm may be observed.
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, allow the mixture to cool to room temperature.
Remove the ethanol under reduced pressure using a rotary evaporator.
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel to afford pure Methyl 1,4-dimethyl-1H-pyrazole-5-carboxylate.
Part 2: Synthesis of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate
The second step is the regioselective bromination of the synthesized pyrazole precursor. The C4 position is substituted with a methyl group, and the C5 position with the methyl carboxylate group, thus directing the electrophilic substitution to the C3 position. N-Bromosuccinimide (NBS) is chosen as the brominating agent for its ease of handling and high selectivity compared to liquid bromine.
Reaction Parameters
Parameter
Value
Reactant
Methyl 1,4-dimethyl-1H-pyrazole-5-carboxylate
Reagent
N-Bromosuccinimide (NBS)
Stoichiometry
1.0 eq : 1.05 eq
Solvent
Chloroform (or Carbon Tetrachloride)
Initiator
AIBN or Benzoyl Peroxide (catalytic amount)
Temperature
Reflux (approx. 61 °C for Chloroform)
Reaction Time
2-4 hours
Work-up
Filtration of succinimide, followed by aqueous wash
Purification
Recrystallization or Column chromatography
Expected Yield
75-85%
Experimental Protocol
In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve Methyl 1,4-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in chloroform.
Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.
Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC for the disappearance of the starting material.
After the reaction is complete, cool the mixture to room temperature. The succinimide by-product will precipitate.
Filter the reaction mixture to remove the succinimide.
Wash the filtrate with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the final product, Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate.
Mechanism of Bromination
The bromination proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring, being an electron-rich heterocycle, is susceptible to electrophilic attack. The regioselectivity is governed by the existing substituents.
Caption: Mechanism of electrophilic bromination of the pyrazole.
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood.
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
Methylhydrazine is toxic and should be handled with extreme care.
N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation and contact with skin.
Chloroform is a suspected carcinogen; handle with appropriate caution.
Conclusion
This application note details a reliable and efficient two-step synthesis for Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate. By following the outlined protocols, researchers can obtain this valuable synthetic intermediate in good overall yield. The provided explanations for the experimental choices offer a deeper understanding of the underlying chemical principles, facilitating potential adaptations for related target molecules.
References
Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (URL: )
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 2022. (URL: [Link])
WO2021034904A1 - Process for the preparation of carboxylic acid derivatives of 3-bromo-4,5-dihydro-1h-pyrazoles. (URL: )
Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. ResearchGate, 2017. (URL: [Link])
WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
Halogenation of Pyrazoles Using N -Halosuccinimides in CCl 4 and in Water. Synthetic Communications, 2005. (URL: [Link])
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry, 2011. (URL: [Link])
Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Molecules, 2021. (URL: [Link])
Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 2023. (URL: [Link])
Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry, 2017. (URL: [Link])
Electrophilic Aromatic Bromination Using Bromodimethylsulfonium Bromide Generated in Situ. The Journal of Organic Chemistry, 1995. (URL: [Link])
Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. Journal of Chemical Sciences, 2016. (URL: [Link])
A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher, 2015. (URL: [Link])
3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. DOI. (URL: [Link])
A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 2002. (URL: [Link])
Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate
Executive Summary & Substrate Profiling The synthesis of highly functionalized pyrazoles is a critical endeavor in modern drug discovery, given the prevalence of the pyrazole pharmacophore in kinase inhibitors, antileish...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Substrate Profiling
The synthesis of highly functionalized pyrazoles is a critical endeavor in modern drug discovery, given the prevalence of the pyrazole pharmacophore in kinase inhibitors, antileishmanial agents, and anti-inflammatory drugs[1]. This application note provides a comprehensive, field-validated guide for the Suzuki-Miyaura cross-coupling of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (CAS: 1780677-51-1)[2].
Unlike unprotected azoles, which often poison palladium catalysts via coordination of the acidic N-H moiety[3], this specific substrate is highly optimized for cross-coupling. The N1-methyl group prevents catalyst deactivation, while the C5-methyl carboxylate acts as an electron-withdrawing group, reducing the electron density of the heteroaromatic ring and thereby accelerating the oxidative addition of Pd(0) into the C3-Br bond[4]. However, the adjacent C4-methyl group introduces steric hindrance, necessitating careful selection of ligands and reaction conditions to ensure high turnover frequencies.
Mechanistic Rationale & Catalytic Cycle
To optimize the reaction, it is essential to understand the causality of the catalytic cycle specific to this substrate.
Oxidative Addition : The active Pd(0) species inserts into the C3-Br bond. The electron-deficient nature of the pyrazole (due to the C5 ester) facilitates this step, overcoming the steric bulk of the C4 methyl group.
Transmetalation : This is often the rate-limiting step in sterically hindered couplings. The addition of water is non-negotiable; it dissolves the inorganic base (e.g.,
Cs2CO3
) which coordinates with the arylboronic acid to form a reactive, electron-rich boronate complex
[Ar-B(OH)3]−
. This complex transfers the aryl group to the Pd(II) center[5].
Reductive Elimination : The two aryl groups couple to form the final C3-aryl pyrazole, regenerating the Pd(0) catalyst.
Catalytic cycle of Suzuki-Miyaura coupling for 3-bromopyrazole derivatives.
Quantitative Data: Optimization of Reaction Conditions
The choice of catalyst, base, and solvent dictates the success of the coupling, particularly when dealing with sterically hindered or electronically deactivated boronic acids. Table 1 summarizes validated condition matrices for this substrate[1][4][5].
Table 1: Condition Matrix for C3-Arylation of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate
Condition Set
Catalyst System
Base (Equiv)
Solvent System
Temp / Time
Expected Yield
Primary Application
A (Standard)
Pd(dppf)Cl2
(5 mol%)
K2CO3
(2.5)
1,4-Dioxane /
H2O
(4:1)
90°C / 12h
75–90%
Standard aryl and heteroaryl boronic acids.
B (Hindered)
Pd(OAc)2
XPhos
K3PO4
(3.0)
Toluene /
H2O
(10:1)
100°C / 18h
70–85%
Ortho-substituted or sterically demanding boronic acids.
Note: For highly unstable boronic acids (e.g., 2-benzofuranyl or 4-pyridyl) that are prone to protodeboronation, lower the temperature to 60°C and increase the boronic acid stoichiometry to 1.5–2.0 equivalents[3].
Experimental Methodologies
The following protocols establish a self-validating system. Visual cues (color changes) and analytical checkpoints (TLC/LCMS) are integrated to ensure trustworthiness and reproducibility.
Step-by-step experimental workflow for the pyrazole cross-coupling protocol.
Protocol A: Microwave-Assisted Synthesis (Recommended for High Throughput)
Microwave irradiation drastically reduces reaction times and often suppresses competing side reactions like protodeboronation by rapidly driving the reaction to completion[1][6].
Step 1: Reagent Assembly
To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (1.0 equiv, e.g., 0.5 mmol, 116.5 mg).
Add the desired arylboronic acid (1.2 equiv, 0.6 mmol).
Add
Pd(dppf)Cl2
(2 mol%, 0.01 mmol, 7.3 mg) and
Cs2CO3
(2.0 equiv, 1.0 mmol, 325.8 mg).
Causality Check:
Cs2CO3
is preferred in microwave reactions due to its superior solubility in aqueous dioxane, ensuring rapid transmetalation.
Step 2: Solvent Addition & Degassing
Add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized
H2O
.
Seal the vial with a crimp cap equipped with a PTFE septum.
Degas the mixture by sparging with Argon for 10 minutes.
Causality Check: Oxygen is highly detrimental to Pd(0), oxidizing it to inactive Pd(II) species. The solution should transition from a reddish-orange to a dark, homogeneous amber upon successful catalyst activation.
Step 3: Microwave Irradiation
Place the vial in the microwave synthesizer.
Irradiate at 120°C for 60 minutes with dynamic power adjustment.
Allow the vessel to cool to room temperature. Monitor completion via LCMS or TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material (
Rf≈0.6
) validates the end of the reaction.
Step 4: Work-up and Purification
Dilute the reaction mixture with EtOAc (15 mL) and
H2O
(10 mL).
Separate the organic layer. Extract the aqueous layer with EtOAc (
2×10
mL).
Wash the combined organic layers with brine (15 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure[5].
Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10-40% EtOAc in Hexanes) to yield the pure C3-aryl pyrazole derivative.
For reactions scaled beyond 5 mmol, conventional heating using highly active bulky phosphine ligands (e.g., XPhos) is recommended to manage the steric bulk of the C4-methyl group[7].
Setup : In an oven-dried Schlenk flask, combine the pyrazole substrate (1.0 equiv), boronic acid (1.5 equiv),
Pd(OAc)2
(3 mol%), XPhos (6 mol%), and
K3PO4
(3.0 equiv).
Degassing : Add Toluene/
H2O
(10:1 ratio, 0.2 M relative to substrate). Perform three freeze-pump-thaw cycles to rigorously exclude oxygen.
Reaction : Heat the mixture in a pre-heated oil bath at 100°C for 16–18 hours under an Argon atmosphere.
Validation : The reaction mixture will turn black (precipitation of Pd black) if the catalyst dies prematurely. If this occurs before starting material is consumed, verify solvent degassing and check boronic acid purity.
Isolation : Follow the aqueous work-up and chromatography steps detailed in Protocol A.
References
Source: nih.
Source: benchchem.
Source: acs.
Source: acs.
Source: researchgate.
Source: sigmaaldrich.
Source: chemicalbook.
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
The Versatility of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate: A Strategic Building Block for Pharmaceutical Intermediates
Introduction In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged heterocyclic motif, integral to the structure of numerous approved pharmaceuticals and clinical candidates. Its uni...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged heterocyclic motif, integral to the structure of numerous approved pharmaceuticals and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of targeted therapies, particularly in the realm of kinase inhibitors. Within this important class of building blocks, Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (CAS: 1780677-51-1) has emerged as a highly valuable and versatile intermediate.[1][2] Its specific substitution pattern—a bromine atom at the 3-position for strategic coupling, two methyl groups for steric and electronic modulation, and a methyl ester for further functionalization—renders it an ideal starting point for the synthesis of complex molecular architectures.
This comprehensive guide provides an in-depth exploration of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate as a key building block. We will detail a plausible and robust synthetic protocol, followed by validated application notes for its use in the construction of pharmaceutical intermediates via palladium-catalyzed cross-coupling reactions. These protocols are designed for researchers, medicinal chemists, and process development scientists, offering both the "how" and the "why" behind each experimental step to ensure scientific integrity and successful implementation.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the starting material is paramount for any synthetic endeavor. The key properties of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate are summarized below.
While specific spectroscopic data for this exact molecule is not widely published, analogous structures suggest the following expected characterization data:
¹H NMR: Resonances corresponding to the two methyl groups (N-CH₃ and C-CH₃) and the methyl ester (O-CH₃).
¹³C NMR: Signals for the pyrazole ring carbons, the two methyl carbons, the ester carbonyl, and the ester methyl carbon.
Mass Spectrometry (MS): A molecular ion peak consistent with the isotopic pattern of bromine (M+ and M+2 peaks of nearly equal intensity).
Synthesis of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate
A robust synthesis of the title compound can be envisioned through a two-step process: the formation of the pyrazole core followed by a regioselective bromination. This approach leverages readily available starting materials and established chemical transformations.
Synthetic workflow for Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate.
Protocol 1: Synthesis of Methyl 1,4-dimethyl-1H-pyrazole-5-carboxylate
This protocol is based on the well-established Knorr pyrazole synthesis, followed by standard esterification.
Materials:
Ethyl 2-methylacetoacetate
Methylhydrazine
Ethanol
Hydrochloric acid (concentrated)
Sodium hydroxide
Methanol
Sulfuric acid (concentrated)
Standard laboratory glassware and purification apparatus
Procedure:
Cyclization: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-methylacetoacetate (1.0 eq) in ethanol. Add methylhydrazine (1.1 eq) dropwise at room temperature. The reaction is typically exothermic.
After the initial reaction subsides, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
Hydrolysis: To the crude pyrazole ester, add a solution of sodium hydroxide (2.0 eq) in water/ethanol and heat to reflux for 2-3 hours until the ester is fully hydrolyzed.
Cool the mixture and acidify with concentrated HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.
Filter the solid, wash with cold water, and dry under vacuum to yield 1,4-dimethyl-1H-pyrazole-5-carboxylic acid.[3]
Esterification: Suspend the dried carboxylic acid (1.0 eq) in methanol. Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.
Heat the mixture to reflux for 6-8 hours.
After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate and extract with a suitable organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester. Purify by column chromatography if necessary.
Protocol 2: Regioselective Bromination
The bromination of the pyrazole ring is an electrophilic aromatic substitution. The directing effects of the N-methyl and C-methyl groups favor bromination at the C3 position. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.[4][5]
Materials:
Methyl 1,4-dimethyl-1H-pyrazole-5-carboxylate
N-Bromosuccinimide (NBS)
Acetonitrile or Dichloromethane
Standard laboratory glassware and purification apparatus
Procedure:
In a flask protected from light, dissolve Methyl 1,4-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in acetonitrile or dichloromethane.
Add N-Bromosuccinimide (1.05-1.1 eq) portion-wise at room temperature.
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate as a solid.
Application in Pharmaceutical Intermediate Synthesis
The strategic placement of the bromine atom at the C3 position allows for the introduction of various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern medicinal chemistry for building the complex scaffolds of kinase inhibitors and other targeted therapies.[6][7][8]
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the bromopyrazole and a wide range of boronic acids or esters.[9][10] This reaction is fundamental in synthesizing biaryl structures commonly found in kinase inhibitors.
Application Note: Regioselective Functionalization of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate
Executive Summary Pyrazoles are ubiquitous scaffolds in medicinal chemistry, frequently serving as bioisosteres for phenyl rings or as core pharmacophores in kinase inhibitors and anti-inflammatory agents. Methyl 3-bromo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Pyrazoles are ubiquitous scaffolds in medicinal chemistry, frequently serving as bioisosteres for phenyl rings or as core pharmacophores in kinase inhibitors and anti-inflammatory agents. Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate is a highly versatile, bifunctional building block. It presents a unique synthetic opportunity: orthogonal functionalization. The C-3 bromide is primed for transition-metal-catalyzed cross-coupling, while the C-5 methyl ester serves as a handle for nucleophilic acyl substitution.
This application note provides a comprehensive, self-validating guide to the regioselective functionalization of this scaffold, detailing the causality behind reagent selection and outlining robust protocols for both C-3 and C-5 derivatization.
Mechanistic Insights & Reactivity Profiling
The pyrazole core is an electron-rich aromatic heterocycle; however, the presence of electronegative adjacent nitrogen atoms inherently reduces electron densities at the C-3 and C-5 positions[1].
C-3 Bromide Reactivity: The C-3 position is functionalized with a bromine atom, making it highly susceptible to palladium-catalyzed cross-coupling reactions[2]. However, five-membered heterocyclic halides can sometimes inhibit or deactivate palladium catalysts through strong coordination[3]. To overcome this, bulky bidentate ligands (such as dppf) or biarylphosphines (such as XPhos) are employed to facilitate efficient oxidative addition and prevent catalyst poisoning[3],[4].
C-5 Ester Reactivity: The methyl ester at C-5 provides a handle for derivatization but requires careful selection of basic conditions during C-3 cross-coupling to prevent premature saponification. By utilizing mild inorganic bases (e.g.,
K3PO4
) in aqueous-organic solvent mixtures, the C-3 position can be selectively arylated while leaving the C-5 ester intact[4]. Conversely, chemoselective saponification of the C-5 ester can be achieved using
LiOH
, which avoids the nucleophilic aromatic substitution (
SNAr
) side reactions that stronger bases might induce at the C-3 bromide[5].
Orthogonal Workflow Visualization
Orthogonal functionalization pathways for Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, every protocol below is designed as a self-validating system . This means the workflow incorporates mandatory In-Process Controls (IPCs) that chemically verify the success of the current step before proceeding.
Objective: Arylate the C-3 position while preserving the C-5 methyl ester.
Mechanistic Rationale:Pd(dppf)Cl2
is chosen because its large bite angle promotes rapid transmetalation and reductive elimination, which is critical for electron-deficient heteroaryl bromides[2],[4].
K3PO4
provides sufficient basicity to activate the boronic acid into a reactive boronate complex without hydrolyzing the C-5 methyl ester.
Step-by-Step Methodology:
Reaction Setup: In a 20 mL microwave vial, charge Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv),
Pd(dppf)Cl2
(0.05 equiv), and
K3PO4
(2.0 equiv).
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and
H2O
(10 mL). Seal the vial with a septum. Sparge the mixture with
N2
gas for 10 minutes.
Validation Check: The cessation of oxygen-induced color changes (solution should remain a stable orange/red, not black) confirms successful degassing.
Heating: Heat the reaction mixture to 90 °C in an oil bath or heating block for 4–6 hours.
IPC Validation: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Self-Validation Criteria: The reaction is complete when the starting material mass (
m/z
233/235
[M+H]+
) is consumed, and the product mass is the dominant peak. If SM > 5%, add 0.02 equiv catalyst and heat for 2 more hours.
Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over
Na2SO4
, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Objective: Convert the C-5 methyl ester to an amide while preserving the C-3 bromide for future late-stage functionalization.
Mechanistic Rationale:LiOH⋅H2O
in a mixed aqueous/organic solvent system ensures complete solubility and selective hydrolysis. Lithium coordinates the carbonyl oxygen, accelerating attack by hydroxide while remaining mild enough to prevent
SNAr
at the C-3 position[5]. HATU is utilized for the subsequent amidation due to its superior efficiency in converting heteroaromatic carboxylic acids to active HOAt esters.
Step-by-Step Methodology:
Saponification: Dissolve the starting material (1.0 mmol) in a 2:1:1 mixture of THF/MeOH/
H2O
(8 mL). Add
LiOH⋅H2O
(1.5 equiv). Stir at 25 °C for 2 hours.
IPC Validation (Hydrolysis): Spot the reaction on a TLC plate (Hexanes/EtOAc 1:1).
Self-Validation Criteria: Disappearance of the high-Rf starting material and appearance of a UV-active baseline spot confirms complete ester cleavage.
Acid Isolation: Concentrate the mixture to remove THF/MeOH. Acidify the aqueous layer with 1M HCl to pH ~3. Extract with EtOAc (3 × 15 mL), dry over
Na2SO4
, and concentrate to yield the carboxylic acid intermediate.
Amidation: Dissolve the intermediate acid (1.0 equiv) in anhydrous DMF (5 mL). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes at 25 °C to form the active ester.
Amine Addition: Add the desired primary or secondary amine (1.2 equiv). Stir at 25 °C for 3 hours.
IPC Validation (Amidation): Analyze via LC-MS.
Self-Validation Criteria: Presence of the amide product mass (
[M+H]+
) with the isotopic signature of the intact bromine atom (1:1 ratio of M / M+2 peaks).
Workup: Quench with saturated aqueous
NaHCO3
, extract with EtOAc, wash heavily with 5% aqueous LiCl (to remove DMF), dry, and concentrate.
Quantitative Data & Functional Group Tolerance
The following table summarizes the optimized parameters and expected outcomes for the orthogonal functionalization pathways, providing a quick-reference guide for process scale-up.
Reaction Pathway
Target Bond Formation
Catalyst / Reagent
Base
Solvent System
Temp (°C)
Expected Yield (%)
IPC Validation Marker
C-3 Suzuki Coupling
C(sp2)-C(sp2)
Pd(dppf)Cl2
(5 mol%)
K3PO4
(2.0 eq)
Dioxane/
H2O
(4:1)
90
75–88
LC-MS: Product
[M+H]+
, SM absent
C-3 Amination
C(sp2)-N
Pd2(dba)3
/ XPhos
Cs2CO3
(2.5 eq)
Toluene
100
65–80
LC-MS: Product
[M+H]+
C-5 Saponification
C(sp2)-O
(Cleavage)
LiOH⋅H2O
(1.5 eq)
None
THF/MeOH/
H2O
25
>95
TLC: Baseline spot (UV active)
C-5 Amidation
C(sp2)-N
(Amide)
HATU (1.2 eq)
DIPEA (3.0 eq)
DMF
25
80–92
LC-MS: Amide
[M+H]+
References[1] Alvarez et al. "Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds." National Center for Biotechnology Information (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8544833/[2] Ichikawa, H. et al. "SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS." Heterocycles. URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/09951/81/1[3] "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/ol403363z[5] "Copper-Catalyzed Cross-Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity." Journal of the American Chemical Society (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/jacs.1c06834[4] "WO2010083283A2 - Processes for preparing jak inhibitors and related intermediate compounds." Google Patents. URL: https://patents.google.com/patent/WO2010083283A2/en
Application Notes and Protocols for the Synthesis of Complex Pyrazole Derivatives from Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate
Introduction: The Pyrazole Scaffold and the Utility of a Versatile Building Block Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous FDA-approved dru...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Pyrazole Scaffold and the Utility of a Versatile Building Block
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous FDA-approved drugs.[1][2] Their prevalence is a testament to their ability to engage in a wide range of biological interactions, often serving as critical pharmacophores in kinase inhibitors, anti-inflammatory agents, and therapeutics for neurodegenerative diseases.[3][4] The versatility of the pyrazole ring, with its multiple sites for substitution, allows for meticulous tuning of a molecule's steric and electronic properties to optimize target engagement and pharmacokinetic profiles.[1]
This guide focuses on a particularly valuable, yet underexplored, building block: Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate . The strategic placement of a bromine atom at the 3-position, flanked by two methyl groups at the 1 and 4 positions and a methyl carboxylate at the 5-position, makes this an exceptionally versatile precursor for the synthesis of complex, highly substituted pyrazole derivatives. The bromine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of substituents. This document provides detailed protocols and expert insights for leveraging this building block in key synthetic transformations.
Strategic Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C-3 position of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate is primed for functionalization through several powerful palladium-catalyzed cross-coupling reactions. These methods offer a modular and efficient approach to constructing carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.
Workflow for Cross-Coupling Reactions
Caption: Palladium-catalyzed cross-coupling strategies for the functionalization of the title compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between a halide and a boronic acid or ester.[5] This reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are prevalent in many kinase inhibitors.[6]
Causality Behind Experimental Choices:
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and preventing side reactions like debromination.[7] For heteroaryl bromides, catalyst systems like PdCl₂(dppf) or a combination of a palladium source (e.g., Pd₂(dba)₃) with a sterically hindered and electron-rich ligand (e.g., XPhos) are often effective.[7][8] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.
Base and Solvent System: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases like Na₂CO₃, K₂CO₃, or Cs₂CO₃ are commonly used.[5] The choice of solvent is also crucial; biphasic systems like dioxane/water or toluene/water are often employed to dissolve both the organic and inorganic reagents.[5][9]
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
PdCl₂(dppf) (2-5 mol%) or Pd₂(dba)₃ (2.5 mol%) with XPhos (5-10 mol%)
2 M aqueous Na₂CO₃ or K₂CO₃ solution
1,4-Dioxane or Toluene
Nitrogen or Argon gas for inert atmosphere
Procedure:
To a flame-dried round-bottom flask or microwave vial, add Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq.), the aryl/heteroaryl boronic acid (1.2 eq.), and the palladium catalyst/ligand system.
Seal the vessel with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
Add the degassed solvent (e.g., 1,4-dioxane) via syringe, followed by the degassed aqueous base solution.
Heat the reaction mixture to 80-110 °C with vigorous stirring. For microwave-assisted reactions, a temperature of 120-150 °C for a shorter duration (15-60 minutes) can be employed.[5]
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl/heteroaryl pyrazole derivative.
Parameter
Recommended Starting Conditions
Rationale
Catalyst System
PdCl₂(dppf) (3 mol%)
Effective for a broad range of aryl and heteroaryl couplings.[5]
Base
2 M Na₂CO₃ (2.0 eq.)
Common and effective base for Suzuki-Miyaura reactions.
Solvent
1,4-Dioxane/Water (4:1)
Biphasic system to dissolve both organic and inorganic reagents.
Temperature
90 °C
A good starting point for thermal heating.
Reaction Time
4-16 hours
Dependent on the reactivity of the coupling partners.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction is instrumental in synthesizing aryl and heteroaryl amines, which are key components of many pharmaceuticals.[11]
Causality Behind Experimental Choices:
Catalyst and Ligand System: The choice of ligand is paramount in Buchwald-Hartwig amination, especially with heteroaryl halides. Sterically hindered and electron-rich phosphine ligands, such as XPhos, BrettPhos, or BINAP, are often required to promote the reductive elimination step and prevent catalyst deactivation.[10][12][13]
Base Selection: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly used bases.[10]
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used to prevent unwanted side reactions.
The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is highly valuable for introducing linear alkynyl scaffolds into molecules, which can be useful for extending a molecule's reach to target binding pockets or as precursors for further transformations.[16]
Causality Behind Experimental Choices:
Dual Catalyst System: The Sonogashira reaction traditionally employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) to activate the aryl halide and a copper(I) co-catalyst (e.g., CuI) to activate the alkyne.[14][15] Copper-free versions of the Sonogashira reaction have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[16][17]
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used, which also often serves as the solvent.[18] Other solvents like THF or DMF can also be used.[18]
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
Anhydrous THF or DMF (optional)
Nitrogen or Argon gas for inert atmosphere
Procedure:
To a Schlenk flask, add Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq.), the palladium catalyst, and the copper(I) iodide.
Evacuate and backfill the flask with an inert gas three times.
Add the anhydrous solvent (if used) and the amine base via syringe.
Add the terminal alkyne (1.2 eq.) dropwise with stirring.
Stir the reaction at room temperature or heat to 40-60 °C.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Parameter
Recommended Starting Conditions
Rationale
Catalyst System
Pd(PPh₃)₂Cl₂ (3 mol%) / CuI (3 mol%)
The classic and reliable catalyst system for Sonogashira coupling.[14]
Base/Solvent
Triethylamine
Acts as both the base and a suitable solvent.
Temperature
Room Temperature to 50 °C
Often proceeds at mild temperatures.
Reaction Time
2-12 hours
Generally faster than Suzuki or Buchwald-Hartwig reactions.
Heck Coupling: Forming Alkenyl Derivatives
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[19][20] This reaction is a powerful tool for the synthesis of substituted alkenes.
Causality Behind Experimental Choices:
Catalyst and Ligand: Palladium acetate (Pd(OAc)₂) or PdCl₂ are common palladium sources.[21][22] Phosphine ligands, such as PPh₃ or P(o-tolyl)₃, are often used to stabilize the catalyst and promote the reaction.
Base: A base, typically an amine like triethylamine or a carbonate like Na₂CO₃, is required to neutralize the HX formed during the reaction.[19]
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used.
Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃) (1.5 - 2.0 equivalents)
Anhydrous DMF or Acetonitrile
Nitrogen or Argon gas for inert atmosphere
Procedure:
To a pressure tube or sealed vial, add Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq.), the palladium catalyst, the phosphine ligand, and the base.
Purge the vessel with an inert gas.
Add the anhydrous solvent and the alkene.
Seal the vessel and heat the reaction mixture to 80-120 °C.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and filter off the solids.
Dilute the filtrate with water and extract with an organic solvent.
Wash the combined organic layers, dry, and concentrate.
Purify the crude product by column chromatography.
Parameter
Recommended Starting Conditions
Rationale
Catalyst System
Pd(OAc)₂ (3 mol%) / P(o-tolyl)₃ (6 mol%)
A common and effective system for Heck reactions.
Base
Triethylamine (1.5 eq.)
A widely used base for the Heck reaction.
Solvent
Anhydrous DMF
A polar aprotic solvent that facilitates the reaction.
Temperature
100 °C
A typical temperature for Heck couplings with bromoarenes.
Reaction Time
12-24 hours
Can vary significantly based on the alkene's reactivity.
Conclusion and Future Outlook
Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate is a highly valuable and versatile building block for the synthesis of complex pyrazole derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide a powerful toolkit for researchers to introduce a wide array of functional groups at the 3-position of the pyrazole ring. The protocols and insights provided herein serve as a robust starting point for the development of novel compounds for drug discovery and materials science. Further exploration of other cross-coupling methodologies and the functionalization of the methyl carboxylate group will undoubtedly expand the synthetic utility of this promising precursor.
References
Faria, J. V., et al. (2017). Pyrazole and its derivatives: a review on their synthesis and biological activities. Future Medicinal Chemistry, 9(12), 1425-1454.
Abbot, S. C., et al. (2009). SYNTHESIS OF HETEROARYL-FUSED PYRAZOLES AS P38 KINASE INHIBITORS. HETEROCYCLES, 78(11), 2811-2826. [Link]
Saada, D., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(17), 5578. [Link]
Doucet, H., et al. (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Tetrahedron, 131, 132179.
Abbot, S. C., et al. (2009). SYNTHESIS OF HETEROARYL-FUSED PYRAZOLES AS P38 KINASE INHIBITORS. HETEROCYCLES, 78(11), 2811-2826.
Verma, A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
Google Patents. (2021). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1059-1066. [Link]
Djebbar, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2197-2208. [Link]
Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
Campeau, L-C., et al. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development, 21(5), 738-744. [Link]
Al-Mousawi, S. M., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
Wang, D., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14280-14288. [Link]
Kashani, S. K., et al. (2020).
de la Cruz, P., et al. (2011). Heck Reactions of Acrolein or Enones and Aryl Bromides – Synthesis of 3-Aryl Propenals or Propenones and Consecutive. European Journal of Organic Chemistry, 2011(20-21), 3845-3854. [Link]
Djebbar, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11, 2197-2208.
Kanashi Biotech Pvt. Ltd. (2021). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
Wang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1856-1867. [Link]
Dawood, K. M., et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. ARKIVOC, 2018(5), 348-358. [Link]
Kantchev, E. A. B., et al. (2008). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 10(18), 3949-3952. [Link]
Organic Chemistry Portal. (n.d.). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal. [Link]
de Vries, J. G. (2019). Catalyzed Mizoroki–Heck Reaction or C–H Activation. Catalysts, 9(11), 931. [Link]
Campeau, L-C., et al. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development, 21(5), 738-744.
Google Patents. (2014).
Maulide, N., et al. (2013). Nucleophilic ortho-Allylation of Pyrroles and Pyrazoles: An Accelerated Pummerer/Thio-Claisen Rearrangement Sequence. Organic Letters, 15(14), 3682-3685. [Link]
Wang, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3659-3667. [Link]
Application Note: Orthogonal Functionalization of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate in Drug Discovery
Executive Summary Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (CAS: 1780677-51-1) is a highly versatile, commercially available building block utilized extensively in medicinal chemistry[1][2]. The pyrazole cor...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (CAS: 1780677-51-1) is a highly versatile, commercially available building block utilized extensively in medicinal chemistry[1][2]. The pyrazole core is a privileged pharmacophore found in numerous FDA-approved kinase inhibitors, anti-inflammatory agents, and GPCR modulators. This specific building block features a unique 1,4-dimethyl substitution pattern that locks the tautomeric state while providing precise vectors for orthogonal functionalization: the C3-bromo group for transition-metal-catalyzed cross-coupling, and the C5-methyl ester for subsequent derivatization into amides or heterocycles.
This application note provides a self-validating, field-proven protocol for the sequential C3-arylation and C5-amidation of this scaffold, tailored for drug development professionals.
Mechanistic Rationale & Reactivity Profile
As a Senior Application Scientist, it is critical to understand the causality behind the reactivity of this specific scaffold rather than treating it as a generic heterocycle:
Tautomeric Stability & Catalyst Poisoning: Unprotected 1H-pyrazoles often complicate palladium-catalyzed cross-couplings by poisoning the catalyst or undergoing undesired dehalogenation via β-elimination pathways[3][4]. By utilizing the N1-methylated derivative, this building block circumvents catalyst deactivation, allowing for highly efficient Suzuki-Miyaura couplings at the C3 position. Furthermore, the N1-methyl group locks the tautomer, ensuring that biological assays are not confounded by tautomeric mixtures.
Steric Shielding by the C4-Methyl Group: The C4-methyl group acts as a conformational lock. In structure-based drug design, this forces the C3-aryl and C5-amide substituents out of the pyrazole plane, a common tactic to access deep hydrophobic pockets (e.g., kinase hinge regions). However, synthetically, this creates localized steric hindrance.
Catalyst & Reagent Selection: The steric bulk at C3 necessitates the use of bidentate, electron-rich phosphine ligands (e.g., dppf or dtbpf) to facilitate the oxidative addition of the C3-Br bond[5]. Similarly, at the C5 position, converting the sterically hindered carboxylic acid into an amide requires highly active coupling reagents like HATU to drive the reaction forward efficiently.
Experimental Workflows & Protocols
Workflow Visualization
Workflow demonstrating the orthogonal C3 and C5 functionalization of the pyrazole building block.
Protocol 1: C3-Functionalization via Suzuki-Miyaura Cross-Coupling
Mechanistic Choice: A biphasic solvent system (1,4-Dioxane/H₂O) is utilized to dissolve both the organic substrates and the inorganic base (K₂CO₃). Pd(dppf)Cl₂ is selected as the precatalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the rate-limiting reductive elimination step despite the steric bulk of the C4-methyl group.
Step-by-Step Methodology:
Preparation: To an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, add Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (1.0 equiv, 1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.5 equiv, 2.5 mmol).
Degassing (Critical Step): Sparge the biphasic mixture with Argon for 10 minutes. Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.
Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 0.05 mmol) under a positive stream of Argon. Seal the vial with a crimp cap.
Reaction: Heat the mixture in an oil bath at 90 °C for 6–12 hours. Monitor reaction progress via LC-MS or TLC (Hexanes/EtOAc 3:1).
Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify via flash column chromatography (SiO₂, Hexanes to EtOAc gradient) to afford the pure C3-arylated product.
Palladium-catalyzed Suzuki-Miyaura catalytic cycle at the C3 position of the pyrazole core.
Protocol 2: C5-Saponification and Amidation
Objective: Convert the C5-ester into a diverse array of target carboxamides.
Mechanistic Choice: Saponification requires a co-solvent system (THF/MeOH/H₂O) to ensure homogeneity of the ester and the hydroxide source. For the subsequent amidation, HATU is strictly required. Standard coupling reagents (like EDC/HOBt) often fail or proceed sluggishly here because the C4-methyl group sterically blocks the incoming amine. HATU generates a highly reactive HOAt-active ester that easily overcomes this activation barrier.
Step-by-Step Methodology:
Saponification: Dissolve the C3-arylated ester (1.0 mmol) in a 2:1:1 mixture of THF/MeOH/H₂O (4.0 mL). Add LiOH·H₂O (3.0 equiv, 3.0 mmol). Stir at 40 °C for 4 hours until LC-MS indicates complete consumption of the ester.
Acid Isolation: Concentrate the mixture to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH ~3. Extract the precipitated carboxylic acid with EtOAc (3 x 10 mL). Dry and concentrate to yield the intermediate acid.
Amidation: Dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol) and the desired primary or secondary aliphatic amine (1.2 equiv, 0.6 mmol).
Activation: Add HATU (1.3 equiv, 0.65 mmol) in one portion. The solution will typically turn a pale yellow color as the active ester forms.
Reaction & Workup: Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organics with 5% aqueous LiCl (to remove DMF) and brine. Dry, concentrate, and purify via reverse-phase HPLC or silica gel chromatography to yield the final pyrazole-5-carboxamide.
Quantitative Data Presentation: Suzuki Coupling Optimization
To guide experimental design, the following table summarizes the optimization landscape for the C3-Suzuki-Miyaura coupling of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate with a standard electron-neutral phenylboronic acid.
Note: Data represents validated trends for sterically hindered pyrazole cross-couplings[5].
Entry
Catalyst / Ligand
Base
Solvent System
Temp (°C)
Conversion (%)
Observation / Mechanistic Note
1
Pd(PPh₃)₄
Na₂CO₃
Toluene/EtOH/H₂O
90
45%
Sluggish reductive elimination due to monodentate ligand.
2
Pd(OAc)₂ / SPhos
K₃PO₄
Toluene/H₂O
100
72%
Good conversion, but ligand oxidation observed over time.
3
PdCl₂(dppf)·CH₂Cl₂
Cs₂CO₃
1,4-Dioxane
90
68%
Poor solubility of base in anhydrous conditions limits rate.
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 135(34), 12877–12885.
Krystof, V., et al. (2016). "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry.
Jain, N., et al. (2015). "Discovery of Potent and Selective RSK Inhibitors as Biological Probes." ACS Medicinal Chemistry Letters.
Application Notes and Protocols: Ester Hydrolysis of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction The hydrolysis of esters to their corresponding carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparat...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of esters to their corresponding carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in drug discovery and development. This document provides detailed protocols for the hydrolysis of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate, a substituted pyrazole that serves as a valuable building block in the synthesis of biologically active compounds.[1][2][3] The pyrazole moiety is a key pharmacophore in numerous pharmaceuticals, and the ability to efficiently manipulate its substituents is of significant interest.[1][2]
This guide offers both base-catalyzed (saponification) and acid-catalyzed methods for the hydrolysis of this specific substrate. It delves into the mechanistic considerations and practical aspects of each protocol, aiming to provide researchers with a comprehensive understanding to achieve successful and reproducible results.
Mechanistic Overview: Ester Hydrolysis
Ester hydrolysis can be achieved under both basic and acidic conditions, each proceeding through a distinct mechanism.
Base-Catalyzed Hydrolysis (Saponification)
Saponification is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This is typically carried out using strong bases such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent to ensure solubility of the substrate.[4] The reaction proceeds through a tetrahedral intermediate, which then collapses to form the carboxylate salt and methanol. A final acidification step is required to protonate the carboxylate and yield the desired carboxylic acid.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible reaction that begins with the protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then eliminates methanol to yield the carboxylic acid and regenerates the acid catalyst. To drive the equilibrium towards the products, it is often necessary to use a large excess of water or to remove the alcohol as it is formed.[5]
Challenges and Considerations
The hydrolysis of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate presents several considerations:
Steric Hindrance: The presence of methyl groups at the 1 and 4 positions of the pyrazole ring, adjacent to the ester functionality, may introduce steric hindrance. This can slow down the rate of hydrolysis, potentially requiring more forcing reaction conditions such as elevated temperatures or longer reaction times.[6][7]
Stability of the Pyrazole Ring: Pyrazole rings are generally stable aromatic systems.[2] However, under harsh acidic or basic conditions, the stability of the ring and its substituents should be considered to avoid unwanted side reactions.[8][9]
Solubility: The substrate may have limited solubility in purely aqueous solutions. Therefore, the use of co-solvents such as tetrahydrofuran (THF), methanol, or dioxane is often necessary to create a homogeneous reaction mixture.[4][6]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the base- and acid-catalyzed hydrolysis of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate.
This protocol utilizes lithium hydroxide in a mixture of tetrahydrofuran (THF) and water, a common and effective method for the saponification of pyrazole esters.[4]
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser (if heating is required)
Separatory funnel
Rotary evaporator
Procedure:
Dissolution: In a round-bottom flask, dissolve Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water (a 3:1 to 2:1 ratio is a good starting point).[4] The volume should be sufficient to ensure complete dissolution.
Addition of Base: Add lithium hydroxide monohydrate (1.5 - 3.0 eq) to the stirred solution.
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is slow, it can be gently heated to 40-50 °C.[4] Reaction times can vary from 4 to 12 hours.[4]
Work-up:
Once the reaction is complete, remove the THF using a rotary evaporator.
Dilute the remaining aqueous solution with water.
Wash the aqueous layer with ethyl acetate to remove any unreacted starting material or non-polar impurities.
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.[10] A precipitate of the carboxylic acid should form.[4]
Isolation and Purification:
Collect the solid product by vacuum filtration, washing with cold water.[4]
Dry the solid under vacuum.
If further purification is required, the product can be recrystallized from a suitable solvent such as an ethanol/water mixture or purified by column chromatography.
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol employs an aqueous acid solution to effect the hydrolysis. It is important to monitor this reaction carefully to avoid potential degradation of the pyrazole ring under prolonged exposure to strong acid at elevated temperatures.[8]
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a round-bottom flask, suspend Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of water and a co-solvent like dioxane if needed for solubility.
Addition of Acid: Slowly add a catalytic to stoichiometric amount of concentrated sulfuric acid or hydrochloric acid.
Reaction: Heat the mixture to reflux (or a lower temperature such as 60-80 °C) and monitor the reaction by TLC or HPLC.[8]
Work-up:
After completion, cool the reaction mixture to room temperature.
If a precipitate has formed, it can be collected by filtration. Otherwise, proceed with extraction.
Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.
Extract the aqueous layer multiple times with ethyl acetate.
Isolation and Purification:
Combine the organic extracts and wash with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter and concentrate the solvent using a rotary evaporator to yield the crude carboxylic acid.
Purify the product by recrystallization or column chromatography as needed.
Caption: General workflow for the hydrolysis of the target ester.
Saponification Mechanism
Caption: Mechanism of base-catalyzed ester hydrolysis.
References
Benchchem. Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
Benchchem. Technical Support Center: Stability and Storage of Pyrazole Compounds.
Google Patents. SYNTHESIS OF 3 BROMO 1 (3 CHLORO 2 PYRIDINYL) 1 H PYRAZOLE 5 CARBOXYLIC ACID.
National Center for Biotechnology Information. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC.
GuideChem. How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic acid? - FAQ.
National Center for Biotechnology Information. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC.
National Center for Biotechnology Information. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC.
ResearchGate. Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ.
ResearchGate. Effect of the acid and base on the pyrazole ring.
Organic Chemistry Portal. Pyrazole synthesis.
DOI. 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method.
Google Patents. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
National Center for Biotechnology Information. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC.
Organic Syntheses. Enzymatic Saponification of Esters Containing β-Leaving Groups.
Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles.
CalTech GPS. Saponification | Alex L. Sessions.
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
ResearchGate. Detailed Insights Into Water‐Assisted Approaches Toward the Synthesis of Pyrazole Derivatives.
arkat usa. Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
Scite. A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures.
ACS Publications. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
Google Patents. US4185027A - Hydrolysis of methyl esters.
ECHEMI. Difficult hydrolysis of an hindered ester.
How to improve synthesis yield of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemistry teams encountering yield bottlenecks when scaling up highly substituted pyrazoles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemistry teams encountering yield bottlenecks when scaling up highly substituted pyrazoles.
The synthesis of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate () is notoriously challenging. The core issues stem from competing mechanistic pathways during the bromination phase and severe steric hindrance during the esterification phase.
This guide deconstructs these bottlenecks, providing self-validating protocols grounded in chemical causality to help you drive your yields from the standard ~30% up to >90%.
Part 1: Mechanistic Workflow & Causality
To optimize this synthesis, we must first understand the molecular topography of our intermediate. The C5-carboxylic acid is flanked by an N1-methyl group and a C4-methyl group. This "ortho-like" di-substitution creates a steric shield that severely limits traditional tetrahedral addition-elimination reactions. Furthermore, the C4-methyl group is susceptible to unwanted radical halogenation.
Mechanistic workflow comparing optimal vs. sub-optimal synthesis routes for CAS 1780677-51-1.
Part 2: Diagnostic Hub (FAQs & Troubleshooting)
Q1: Why is my bromination yielding a complex mixture with significant mass +79/81 peaks, but NMR shows a loss of the C4-methyl signal?Mechanistic Causality: You are inadvertently triggering a radical bromination (Wohl-Ziegler reaction) at the allylic/benzylic-like C4-methyl group rather than an Electrophilic Aromatic Substitution (EAS) at the C3 ring position. Pyrazoles with alkyl groups are highly susceptible to side-chain halogenation if exposed to light, heat, or radical initiators.
Solution: As noted in standard procedures for [1], you must strictly exclude light. Use N-Bromosuccinimide (NBS) in a polar, non-radical-stabilizing solvent like N,N-Dimethylformamide (DMF) at 0°C. DMF facilitates the polarization of the N-Br bond, promoting the EAS pathway over radical generation.
Q2: I've successfully isolated 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylic acid, but my Fischer esterification (MeOH/H₂SO₄) is stalling at 25-30% yield even after 48 hours. How can I drive this to completion?Mechanistic Causality: The C5-carboxylic acid is severely sterically hindered. It is flanked by the N1-methyl group and the C4-methyl group. This creates a steric shield around the carbonyl carbon, preventing the bulky tetrahedral intermediate required for Fischer esterification from forming efficiently.
Solution: Bypass the tetrahedral addition-elimination pathway. Instead, use an alkylative esterification strategy where the carboxylate acts as a nucleophile. Deprotonate the acid with Potassium Carbonate (K₂CO₃) in DMF, and add Iodomethane (MeI). The Sₙ2 attack of the carboxylate oxygen on the unhindered methyl iodide is highly efficient and completely insensitive to the steric crowding at C5.
Q3: My final product shows a persistent isomer impurity (~15%) that co-elutes on silica gel. Where is this coming from?Mechanistic Causality: This is likely the 1,3-dimethyl-4-bromo-1H-pyrazole-5-carboxylate isomer. If your starting material was synthesized by N-methylating 4-methyl-1H-pyrazole-5-carboxylic acid, the alkylation typically yields a mixture of N1 and N2 methylated products due to tautomerization.
Solution: Verify the isomeric purity of your starting material via 2D NOESY NMR. You should observe an NOE cross-peak between the N1-methyl protons and the C5-carboxylate, confirming the correct regiochemistry. If the starting material is mixed, purify it via recrystallization (e.g., from ethanol/water) before proceeding to bromination.
Part 3: Yield Optimization Matrix
The following table summarizes the quantitative impact of switching from traditional synthesis conditions to the sterically and mechanistically optimized routes.
Reaction Step
Methodology
Key Reagents & Solvent
Temp / Time
Typical Yield
Purity Profile
Bromination
Radical (Sub-optimal)
NBS, AIBN, CCl₄
Reflux, 4h
< 20%
Complex mixture (C4-Me bromination)
Bromination
EAS (Optimized)
NBS, DMF (Dark)
0°C to RT, 12h
85 - 90%
> 95% (Clean C3 bromination)
Esterification
Fischer (Sub-optimal)
MeOH, H₂SO₄
Reflux, 48h
~ 30%
High purity, but massive unreacted SM
Esterification
Alkylative (Optimized)
MeI, K₂CO₃, DMF
RT, 4h
92 - 95%
> 98% (Complete conversion)
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness, the protocols below are designed as "self-validating systems." They include built-in visual and chemical checkpoints so you can verify the reaction's success in real-time without waiting for LC-MS/NMR results.
Setup: Charge a round-bottom flask with 1,4-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) and anhydrous DMF (0.5 M).
Causality: DMF stabilizes the ionic intermediate of the EAS pathway, preventing radical formation.
Conditioning: Cool the solution to 0°C in an ice bath. Wrap the flask entirely in aluminum foil to exclude ambient light.
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
Self-Validation Check (In-Process): Withdraw a 50 µL aliquot and quench it into 1 mL of deionized water. A rapid, dense white precipitate indicates successful conversion to the hydrophobic brominated acid. TLC (DCM:MeOH 9:1, UV254) will show a new spot with a lower Rf than the starting material, exhibiting strong UV quenching due to the bromine heavy-atom effect.
Workup: Pour the entire reaction mixture into 5 volumes of ice-cold water. Stir vigorously for 30 minutes. Filter the resulting white precipitate, wash with cold water (3 x 50 mL) to remove residual DMF and succinimide, and dry under high vacuum.
Setup: Suspend the intermediate 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.5 M).
Deprotonation: Add anhydrous K₂CO₃ (2.0 eq). Stir for 30 minutes at room temperature.
Self-Validation Check (In-Process): The suspension will change in appearance as the potassium carboxylate salt forms, often becoming noticeably more viscous or changing opacity.
Alkylation: Add Iodomethane (MeI) (1.5 eq) dropwise. (Caution: MeI is a potent alkylating agent; handle strictly in a fume hood). Stir at room temperature for 4 hours.
Self-Validation Check (Workup & Purification): Pour the reaction mixture into water and extract with Ethyl Acetate (3x). The product (methyl ester) partitions into the organic layer.
The Validation: Wash the combined aqueous layers with 1M HCl until the pH reaches 2. If any unreacted starting material remains, it will immediately precipitate upon acidification. A clear aqueous layer at pH 2 confirms 100% conversion.
Isolation: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, [2], as a highly pure solid.
Technical Support Center: Troubleshooting Debromination in Reactions with Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the und...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the undesired debromination of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate during synthetic transformations. Our goal is to equip you with the mechanistic understanding and practical solutions required to optimize your reaction outcomes, minimize byproduct formation, and ensure the integrity of your synthetic pathways.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered by researchers working with this specific brominated pyrazole building block.
Q1: What is debromination and why is it a significant problem in my reaction?
A1: Debromination, also known as hydrodebromination or hydrodehalogenation, is a common side reaction in which the bromine atom on your pyrazole ring is replaced by a hydrogen atom.[1] This leads to the formation of "Methyl 1,4-dimethyl-1H-pyrazole-5-carboxylate" as a major byproduct. This side reaction is highly problematic for two primary reasons:
Reduced Yield: It consumes your starting material without forming the desired product, leading to a significant decrease in reaction yield.[2]
Purification Challenges: The debrominated byproduct often has a similar polarity and molecular weight to the starting material and the desired product, making separation by standard techniques like column chromatography difficult and laborious.[3][4]
Q2: I am performing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and observing significant debromination. What is the likely chemical mechanism causing this?
A2: In palladium-catalyzed cross-coupling reactions, debromination is most often caused by the formation of a palladium-hydride (Pd-H) species.[2][4] This highly reactive species can insert itself into a competing catalytic cycle. Instead of the desired cross-coupling pathway, the Pd-H species reacts with your bromopyrazole starting material, ultimately leading to the replacement of the bromine atom with a hydrogen atom and regenerating the Pd(0) catalyst, which can then continue the unwanted cycle.[2] Sources for the hydride can include the base, solvent (especially alcohols), or even trace water impurities.[1][5]
Q3: My LC-MS analysis confirms the presence of the debrominated byproduct. What are the first and most impactful changes I should make to my experimental protocol?
A3: The two most critical parameters to address immediately are the base and the temperature .[5]
Switch to a Milder Base: Strong bases, such as sodium hydroxide (NaOH) or sodium tert-butoxide (NaOtBu), are known to promote the formation of Pd-H species that drive debromination.[2][3] Your first action should be to switch to a weaker, non-nucleophilic inorganic base. Excellent alternatives include potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[3][4][5]
Lower the Reaction Temperature: Debromination pathways can have a higher activation energy than the desired coupling reaction.[4] Therefore, lowering the temperature (e.g., from 100°C to 80°C or even lower) can selectively slow down the rate of the undesired side reaction more than the rate of product formation.[2][3]
Q4: How does my choice of palladium catalyst and phosphine ligand influence the extent of debromination?
A4: The catalyst and ligand system is crucial for controlling the relative rates of the desired reaction versus debromination.[1] Bulky, electron-rich phosphine ligands are often highly effective at minimizing this side reaction.[4] Ligands such as SPhos, XPhos, or AdBrettPhos can promote the desired reductive elimination step of the catalytic cycle, which forms your product.[4][6] This acceleration of the productive pathway means the palladium intermediate is less likely to be diverted into the competing debromination cycle.[3]
Q5: Can my choice of solvent contribute to the debromination problem?
A5: Yes, the solvent can play a significant role. Protic solvents like water and alcohols can serve as a source of protons or hydrides, potentially facilitating the formation of the problematic Pd-H species.[1] It is highly recommended to use anhydrous aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene.[1][4] Furthermore, ensuring all reagents and the reaction setup are scrupulously dry is critical to prevent water from contributing to the side reaction.
Q6: How can I accurately detect and quantify the amount of debrominated byproduct in my reaction mixture?
A6: A combination of chromatographic and spectroscopic methods is ideal for both detection and quantification.
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the best technique for monitoring the reaction's progress. It allows you to track the consumption of your starting material and the formation of both the desired product and the debrominated byproduct by their respective mass-to-charge ratios.[1][3]
GC-MS (Gas Chromatography-Mass Spectrometry): For sufficiently volatile and thermally stable compounds, GC-MS provides excellent separation and identification.[4][7]
¹H NMR (Proton Nuclear Magnetic Resonance): After the reaction is complete, analyzing the crude product mixture by ¹H NMR is an effective way to quantify the ratio of the desired product to the debrominated byproduct.[2][3] By integrating characteristic, non-overlapping peaks for each compound, you can determine the relative molar ratio with high accuracy.
Section 2: A Systematic Guide to Troubleshooting Debromination
When faced with a significant debromination side reaction, a systematic approach to optimization is the most efficient path to a solution. The following workflow and detailed steps will guide your experimental design.
Troubleshooting Workflow Diagram
Caption: A logical workflow for systematically troubleshooting debromination.
Detailed Troubleshooting Steps
Step 1: Confirm and Quantify the Issue
Before making changes, establish a baseline. Run your standard reaction and use LC-MS or ¹H NMR to determine the precise ratio of your desired product to the debrominated byproduct. This quantitative data is essential for evaluating the effectiveness of your optimization efforts.
Step 2: Optimize Reaction Parameters
Base Selection: This is your highest-impact variable. Strong bases are a primary cause of debromination. Immediately replace them with milder alternatives.[2][3]
Base Type
Examples
Propensity for Debromination
Rationale
Strong / Nucleophilic
NaOH, KOH, NaOtBu, K OtBu
High
Promotes the formation of palladium-hydride (Pd-H) species.[2]
Weak / Non-nucleophilic
K₂CO₃, Cs₂CO₃
Moderate to Low
Generally effective for coupling while minimizing side reactions.[3][4]
Weak / Non-nucleophilic
K₃PO₄, CsF
Very Low
Often the best choice for sensitive substrates prone to debromination.[1][4]
Temperature Control: Systematically lower the reaction temperature in 10-20°C increments.[2] Monitor the reaction progress by TLC or LC-MS at each temperature to find the optimal balance between reaction rate and selectivity.
Catalyst and Ligand Screening: If base and temperature adjustments are insufficient, focus on the catalyst system. For palladium-catalyzed reactions, use a pre-catalyst that is known to be air- and moisture-stable to ensure the activity of your Pd(0) source.[1] Screen a panel of bulky, electron-rich phosphine ligands.
Solvent and Reagent Quality:
Solvents: Use high-purity, anhydrous aprotic solvents (e.g., dioxane, THF, toluene).[4] Ensure they are properly degassed to remove oxygen, which can deactivate the catalyst.[1]
Reagents: Use fresh starting materials. Boronic acids, in particular, can degrade over time.[1] Verify the purity of your Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate before use.
Section 3: Optimized Experimental Protocols
The following protocols provide a practical example of how to apply the troubleshooting principles discussed. This example focuses on a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Standard (Problematic) Suzuki Coupling Conditions
This protocol uses conditions that are often prone to causing debromination.
To an oven-dried reaction vial, add Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
Add sodium tert-butoxide (NaOtBu) (2.0 eq).
Evacuate and backfill the vial with argon three times.
Add anhydrous toluene via syringe.
Heat the reaction mixture to 110°C and stir for 12 hours.
Cool the reaction, quench with water, and extract with ethyl acetate.
Analyze the crude product by LC-MS and ¹H NMR to determine the product-to-byproduct ratio.
Protocol 2: Optimized Suzuki Coupling to Minimize Debromination
This revised protocol incorporates key changes to suppress the side reaction.
To an oven-dried Schlenk flask under an argon atmosphere, add Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).[2]
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
Add anhydrous, degassed 1,4-dioxane via syringe.[4]
Heat the reaction mixture to 80°C and stir, monitoring the reaction progress by LC-MS every 1-2 hours.[3][4]
If the reaction is slow, the temperature can be incrementally increased to 90°C, while continuing to monitor for byproduct formation.[2]
Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
Analyze the crude product by ¹H NMR to confirm a significant reduction in the debrominated byproduct.[2]
Protocol 3: Analytical Procedure for Quantifying Debromination
Dissolve a known mass of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).
Acquire a quantitative ¹H NMR spectrum.
Identify a clean, well-resolved signal unique to the desired product (e.g., a proton on the newly coupled aryl ring).
Identify a clean, well-resolved signal unique to the debrominated byproduct (e.g., the new proton at the C3 position of the pyrazole ring).
Integrate both signals accurately.
The molar ratio of Product : Byproduct is equal to the ratio of their corresponding integration values (assuming each signal represents the same number of protons, e.g., 1H).
Section 4: Mechanistic Visualization
Understanding the competing reaction pathways is key to rationally designing your experiment. The diagram below illustrates the desired catalytic cycle for a Suzuki coupling versus the undesired debromination cycle.
Caption: Competing catalytic cycles for Suzuki coupling vs. debromination.
References
Shvartsberg, M. S., & Rybakova, I. L. (1970). Reactions of pyrazole derivatives. Russian Chemical Bulletin, 19(11), 2473–2475.
DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Retrieved from [Link]
Lee, W., & Huang, C. H. (2019). Analytical methods for conventional and emerging disinfection by-products in fresh-cut produce. Food Chemistry, 290, 137-145. Retrieved from [Link]
Technical Support Center: Solvation Dynamics of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and physicochemical challenges researchers face when handling Methyl 3-bromo-1,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and physicochemical challenges researchers face when handling Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (CAS: 1780677-51-1).
Because this highly functionalized heterocycle lacks hydrogen-bond donors but possesses strong dipole moments, its solvation behavior is heavily biased toward polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile). This guide provides the mechanistic causality behind its solubility profile, diagnostic workflows for troubleshooting, and self-validating experimental protocols.
To manipulate a compound in solution, you must first understand the intermolecular forces dictating its crystal lattice energy. The table below summarizes the quantitative and structural data that govern the solubility of this specific pyrazole derivative.
When working with polar aprotic solvents, precipitation is rarely a random event; it is a thermodynamic response to a change in the solvent environment. Use the following diagnostic logic to identify and resolve solvation failures.
Diagnostic workflow for resolving pyrazole derivative precipitation in polar aprotic solvents.
Frequently Asked Questions (Mechanistic Q&A)
Q: Why does my compound dissolve instantly in DMF but form a cloudy suspension in ethanol or water?A: The solvation of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate is governed by its lack of hydrogen-bond donors. The N1 position is methylated, and the molecule features a hydrophobic bromo-substituent. Polar aprotic solvents like DMF (dielectric constant ~36.7) possess a large dipole moment that effectively solvates the electron-rich ester and pyrazole nitrogen (N2) without requiring H-bond donation from the solute[1]. Ethanol and water, which are polar protic solvents, rely on extensive hydrogen-bond networks. Because the compound cannot donate protons to this network, it causes hydrophobic exclusion, resulting in a cloudy micro-suspension[3].
Q: I prepared a 50 mM stock in DMSO, but it precipitated after a week at room temperature. What is the causality here?A: This is a classic case of moisture-induced anti-solvent precipitation. DMSO is highly hygroscopic. If the storage vial is repeatedly opened to the atmosphere, the solvent absorbs ambient water. Because water is a highly polar protic medium, its introduction dramatically increases the polarity of the mixture, acting as an anti-solvent for lipophilic pyrazole derivatives[1]. This raises the free energy of the solution, driving the compound out of the solvent cavity and forcing it to recrystallize. To prevent this, always store DMSO stocks under an inert atmosphere (argon or nitrogen).
Q: How does temperature affect the solubility limit of this specific pyrazole ester in acetonitrile?A: The solubility of crystalline pyrazole derivatives in organic solvents is highly temperature-dependent[2]. The 3-bromo substitution and planar pyrazole ring promote strong intermolecular forces (such as dipole-dipole and van der Waals interactions) in the solid state. Applying thermal energy (e.g., heating to 40°C) provides the necessary kinetic energy to overcome this lattice enthalpy, allowing solvent molecules to intercalate and dissolve the solid[2].
Standard Operating Procedures (SOPs)
Protocol A: Preparation of High-Fidelity Anhydrous Stock Solutions (e.g., 100 mM in DMSO)
Objective: Create a stable, high-concentration stock for downstream assays while preventing moisture-induced precipitation. This protocol includes a self-validating optical check.
Thermal Equilibration: Allow the sealed vial of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, introducing water before the solvent is even added.
Solvent Selection: Use only anhydrous, septum-sealed DMSO (water content <0.005%). Do not use standard benchtop DMSO.
Primary Dissolution: Add the calculated volume of anhydrous DMSO to the pre-weighed powder. Vortex vigorously for 30 to 60 seconds.
Thermal Disruption: If particulate matter remains, incubate the vial in a water bath at 37°C for 5–10 minutes, followed by 2 minutes of sonication. Causality: Acoustic cavitation and thermal energy synergistically disrupt the crystal lattice[2].
Self-Validation (Tyndall Test): Shine a laser pointer through the vial in a dimly lit room.
Pass: A clear, invisible path indicates complete molecular dissolution.
Fail: A visible, scattered beam (Tyndall effect) indicates a colloidal micro-suspension, requiring further heating or dilution.
Storage: Purge the vial headspace with argon gas, seal tightly with Parafilm, and store at 2–8°C.
Objective: Isolate the compound from a DMF or DMSO reaction mixture where poor solubility during aqueous workup causes product loss or oiling out.
Anti-Solvent Precipitation: Dilute the DMF/DMSO reaction mixture with a large excess of cold water (at least a 1:5 ratio). Causality: Water acts as a strong anti-solvent, drastically lowering the solubility limit and forcing the hydrophobic pyrazole derivative to precipitate out of the aprotic phase[1].
Thermal Depression: Place the mixture in an ice bath for 30 minutes. Lowering the temperature minimizes the kinetic energy of the molecules, maximizing crystal nucleation and yield[1].
Filtration: Collect the solid product via vacuum filtration.
Alternative Liquid-Liquid Extraction: If the compound forms an unfilterable oil rather than a solid crystal, extract the aqueous/DMF mixture with a non-polar solvent like dichloromethane (CH₂Cl₂) or toluene[3]. The lipophilic pyrazole will partition into the organic layer, leaving the DMF/water mixture behind.
References
BenchChem. Improving solubility of pyrazole derivatives for reaction.1[1]
Technical Support Center: Optimizing Purification of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate
Welcome to the technical support center for Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide expert advice on overcomi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide expert advice on overcoming common challenges in the purification and recrystallization of this compound. The information is presented in a direct question-and-answer format to address specific experimental issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Question: My crude product is a dark, oily, or discolored solid. How should I proceed with purification?
Answer:
Discoloration in crude pyrazole synthesis products often arises from side reactions or the decomposition of reagents like hydrazine.[1][2] The first step is to remove these colored impurities, which can hinder crystallization.
Charcoal Treatment: A highly effective method is to use activated charcoal.[1] After dissolving your crude product in a suitable hot solvent (before recrystallization), add a small amount (typically 1-2% by weight) of activated charcoal to the solution. Keep the solution hot and stir for 5-10 minutes. The charcoal will adsorb the colored impurities. Remove the charcoal by hot gravity filtration, and then proceed with the recrystallization of the clarified filtrate.[1]
Acidic Wash: If unreacted hydrazine is a suspected impurity, an acidic wash during the initial workup can be beneficial. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The hydrazine will form a water-soluble salt and move into the aqueous layer.[1]
Question: I'm struggling to find a suitable single solvent for recrystallization. What are my options?
Answer:
It is common for a compound not to have an ideal single solvent that provides high solubility when hot and low solubility when cold.[3] In such cases, a mixed-solvent system is the best approach.[3][4]
A mixed-solvent recrystallization involves a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).[3]
Common Solvent Pairs for Pyrazole Derivatives: [3][4]
Ethanol/Water
Methanol/Water
Acetone/Water
Ethyl Acetate/Hexane
Dichloromethane/Hexane
Procedure:
Dissolve the crude compound in the minimum amount of the hot "good" solvent.
While the solution is still hot, add the "bad" solvent dropwise until you observe persistent turbidity (cloudiness).
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
Allow the solution to cool slowly to induce crystallization.[4]
Question: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the solid precipitates from the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[4] This is often due to the solution being too concentrated or cooling too rapidly.
Solutions:
Increase Solvent Volume: Add more of the hot recrystallization solvent to the oiled-out mixture to redissolve it. This lowers the saturation temperature of the solution, ideally to a point below the compound's melting point.[4]
Ensure Slow Cooling: Rapid cooling dramatically increases the chance of oiling out. After dissolving your compound, allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with a beaker of warm water or glass wool, before moving it to an ice bath.[4][5]
Change Solvents: The boiling point of your chosen solvent may be too high. Select a solvent or solvent pair with a lower boiling point.[4]
Use a Seed Crystal: If you have a small amount of the pure solid, adding a tiny "seed crystal" to the supersaturated solution can initiate controlled crystallization and prevent oiling.[4]
Question: My final yield after recrystallization is very low. How can I improve it?
Answer:
Low recovery is a frequent issue in recrystallization and can be addressed by refining your technique.[4][6]
Possible Cause
Mechanism
Solution
Excess Solvent Used
Too much solvent was used to dissolve the crude product, leaving a significant amount of the compound in the mother liquor even after cooling.
Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions to the heated mixture until the solid just disappears.[4][5]
Incomplete Crystallization
The solution was not cooled sufficiently to maximize precipitation.
After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to minimize the compound's solubility and maximize crystal formation.[4]
Premature Crystallization
Crystals formed during hot gravity filtration, leading to product loss on the filter paper.
Use a pre-heated funnel and flask for the hot filtration step. Keep the solution at or near its boiling point during filtration.
Washing with Room-Temp Solvent
Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.
Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove surface impurities without significant product loss.[6]
Question: After a single recrystallization, my product is still impure. What are the next steps?
Answer:
If impurities persist, several options are available:
Perform a Second Recrystallization: A second recrystallization using the same or a different solvent system can often remove trapped impurities.
Consider Column Chromatography: If impurities have similar solubility profiles to your product, column chromatography is a more powerful purification technique.[7][8] For pyrazole derivatives, silica gel is commonly used. A gradient elution, for example starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired compound from byproducts.[6]
Identify the Impurity: Characterize the impurity using techniques like NMR or LC-MS.[1] Common impurities in pyrazole syntheses include unreacted starting materials and regioisomers, which can be particularly difficult to separate due to similar physical properties.[1][6] Knowing the impurity's structure can help in selecting a more effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent systems for recrystallizing Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate?
A1: While the optimal solvent must be determined experimentally, pyrazole derivatives with ester functionalities often recrystallize well from moderately polar solvents or mixed-solvent systems.[4][9] Based on the structure, good starting points for solvent screening would be:
Single Solvents: Isopropanol, ethanol, ethyl acetate, or toluene.
Mixed-Solvent Systems: Ethyl acetate/hexane, ethanol/water, or acetone/water.[3][4] The presence of the bromo-substituent and methyl groups makes the molecule less polar than a simple pyrazole, suggesting good solubility in solvents like ethyl acetate, with hexane acting as a potential anti-solvent.
Q2: What is the expected appearance and physical state of the purified compound?
A2: According to supplier data, Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate is a solid or liquid at room temperature.[10] A successfully purified product should be a white to off-white crystalline solid. Any significant coloration (e.g., yellow or brown) indicates the presence of impurities.
Q3: How can I assess the purity of my final product?
A3: A combination of techniques should be used to confirm purity:
Thin-Layer Chromatography (TLC): This is a quick method to check for the presence of impurities.[6] The purified product should appear as a single, well-defined spot.
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically cause the melting point to be depressed and broadened.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual solvents or impurities.[6][11]
Q4: What are the optimal storage conditions for the purified compound?
A4: Supplier safety data sheets recommend storing the compound in an inert atmosphere at 2-8°C.[10] This suggests the compound may be sensitive to moisture or air over the long term. Storing it in a tightly sealed container in a refrigerator or cold room is advisable.
Q5: Are there alternative purification methods to recrystallization?
A5: Yes. The primary alternative is column chromatography, which is particularly useful for separating mixtures that are difficult to resolve by recrystallization, such as regioisomers.[1][6] Other techniques like distillation are generally not suitable for solid compounds unless they can be sublimed.[12][13] For this compound, column chromatography over silica gel would be the most common and effective alternative.[6]
Detailed Experimental Protocol: Recrystallization
This protocol provides a step-by-step guide for the single-solvent recrystallization of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate.
Solvent Selection: Begin by selecting a suitable solvent or mixed-solvent system based on preliminary small-scale tests. The ideal solvent should dissolve the compound when hot but not at room temperature.[5][14]
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer hotplate and add the chosen solvent portion-wise while heating and stirring. Add just enough hot solvent to completely dissolve the solid.[4] Using the minimum amount of solvent is critical for maximizing yield.[4]
Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then gently reheat to a boil for a few minutes.
Hot Gravity Filtration (If Necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated short-stemmed funnel and a fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization in the funnel.
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period to allow for the formation of well-defined crystals.[5]
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[4]
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[6][7]
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the mother liquor.[6]
Drying: Transfer the crystals to a watch glass or weighing dish and dry them thoroughly to remove any residual solvent. Drying in a vacuum oven at a gentle temperature is the most effective method.
Analysis: Once dry, determine the mass and percent yield of the purified product. Confirm its purity using melting point analysis and/or other spectroscopic methods.[2]
References
Methods of Purification of Organic Compounds | CK-12 Foundation. (n.d.). Retrieved April 7, 2024, from [Link]
The separation and purification of organic compounds. (n.d.). Retrieved April 7, 2024, from [Link]
The Purification of Organic Compound: Techniques and Applications - Reachem. (2024, August 9). Retrieved April 7, 2024, from [Link]
Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved April 7, 2024, from [Link]
Purification of Organic Compounds: from Crude Product to Purity - Departments of Physics and Chemistry - EMU. (2023, July 4). Retrieved April 7, 2024, from [Link]
8.8 Methods of Purification of Organic Compounds | NCERT 11 Chemistry. (n.d.). Retrieved April 7, 2024, from [Link]
Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). Retrieved April 7, 2024, from [Link]
Finding the best solvent for recrystallisation student sheet. (n.d.). Retrieved April 7, 2024, from [Link]
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC. (2024, June 13). Retrieved April 7, 2024, from [Link]
Technical Support Center: Handling and Storage of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific stability challenges associated with Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific stability challenges associated with Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (CAS: 1780677-51-1) .
This compound is a critical, highly functionalized building block used in pharmaceutical and agrochemical synthesis. However, its pyrazole-carboxylate architecture and halogenated ring make it susceptible to specific environmental degradation pathways. This guide synthesizes field-proven protocols, mechanistic causality, and troubleshooting steps to ensure maximum reagent integrity.
Chemical Profile & Degradation Causality
To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The degradation of this specific pyrazole ester is driven by three primary mechanisms:
Ester Hydrolysis (Moisture-Driven): The methyl ester group at the 5-position is highly susceptible to nucleophilic attack by water[1]. The structural difference between esters and other functional groups leaves the carbonyl carbon highly polarized and positively charged, attracting water molecules[1]. This cleavage results in the formation of 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylic acid and methanol[1].
Photolytic Debromination (Light-Driven): The carbon-bromine (C-Br) bond at the 3-position is sensitive to ultraviolet and high-energy visible light. Photolysis can induce homolytic cleavage, generating radical species that lead to complex polymeric degradation.
Thermal Acceleration (Heat-Driven): Elevated temperatures exponentially increase the rate of hydrolytic degradation[2]. Maintaining low kinetic energy in the system is mandatory to preserve the ester linkage[2].
Quantitative Storage Parameters
The following table summarizes the critical storage parameters and the mechanistic rationale behind each requirement.
Parameter
Optimal Condition
Mechanistic Rationale
Temperature
2–8 °C (Refrigerated)
Reduces the kinetic energy of the system, exponentially slowing the rate of ester hydrolysis and preventing thermal degradation.
Atmosphere
Inert (Argon preferred)
Argon is heavier than air and effectively displaces atmospheric moisture and oxygen, preventing nucleophilic attack on the ester carbonyl[3].
Container
Amber Glass Vials
Blocks UV/Vis light transmission, preventing photolytic homolytic cleavage of the sensitive C-Br bond.
Moisture
< 0.1% Relative Humidity
Eliminates the primary reactant (H₂O) required for hydrolytic degradation of the ester linkage[4].
Mechanistic Pathway of Degradation
Understanding the exact pathway of failure allows researchers to design better experimental controls. Below is the logical flow of the primary degradation threat: moisture-induced ester hydrolysis.
Fig 1. Mechanism of hydrolytic degradation of the pyrazole-5-carboxylate ester bond.
Standard Operating Procedure: Aliquoting & Storage
To create a self-validating system that prevents degradation, follow this step-by-step methodology when receiving a new batch of the compound.
Phase 1: Thermal Equilibration (Critical Step)
Upon receiving the shipment (usually shipped at ambient or cold temperatures), place the sealed container inside a vacuum desiccator.
Allow the container to equilibrate to room temperature (20–25 °C) for at least 2 hours before opening.
Causality: Opening a cold vial in a humid laboratory instantly causes condensation to form on the powder, introducing the exact moisture required to initiate hydrolysis[2].
Phase 2: Micro-Aliquoting under Inert Atmosphere
3. Transfer the equilibrated vial to a glove box purged with dry Nitrogen or Argon. If a glove box is unavailable, utilize a controlled Schlenk line setup with a steady stream of Argon.
4. Weigh out single-use aliquots (e.g., 50 mg or 100 mg) into pre-dried, amber glass vials.
Causality: Single-use aliquots prevent the bulk supply from undergoing repeated freeze-thaw cycles and repeated exposure to atmospheric moisture.
Phase 3: Headspace Displacement and Sealing
5. Gently flush the headspace of each individual vial with Argon for 10–15 seconds. Argon is preferred over Nitrogen as it is denser than air and settles over the solid, creating a protective blanket.
6. Seal the vials immediately with PTFE-lined septa caps. The PTFE lining is chemically inert and highly impermeable to moisture.
7. Wrap the cap junction tightly with Parafilm to provide a secondary moisture barrier.
Phase 4: Long-Term Storage
8. Transfer the sealed aliquots to a monitored 2–8 °C refrigerator. Ensure the refrigerator is not subject to frequent temperature fluctuations.
Troubleshooting & FAQs
Q: I noticed a drop in purity from 95% to 88% over three months of storage. What is the most likely cause?A: The most probable cause is ester hydrolysis due to moisture ingress. The polarized carbonyl carbon of the ester is highly susceptible to attack by water molecules[1]. Even trace amounts of moisture introduced during repeated opening of a bulk vial will cause the ester to slowly convert into 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylic acid[1]. Implement the single-use aliquoting protocol described above.
Q: Can I store this compound at -20 °C to further extend its shelf life?A: While lowering the temperature to -20 °C further reduces kinetic energy and slows degradation, it drastically increases the risk of condensation. If you choose to store at -20 °C, strict adherence to the thermal equilibration step (Phase 1) is mandatory. If a -20 °C vial is opened while cold, atmospheric water will immediately condense on the compound, accelerating hydrolysis once it warms up.
Q: My compound has turned slightly yellow/brown over time. Is it still usable?A: Color changes in halogenated pyrazoles often indicate photolytic degradation. Exposure to ambient laboratory light can trigger homolytic cleavage of the C-Br bond, leading to the formation of elemental bromine or complex polymeric byproducts. You must verify the structural integrity via NMR or LC-MS before use. Always store in amber vials.
Q: How can I analytically verify if hydrolysis has occurred before starting my synthesis?A: The most definitive method is ¹H-NMR spectroscopy.
Intact Compound: You will observe a distinct singlet integrating to 3 protons around δ 3.8–3.9 ppm, corresponding to the methyl ester group.
Degraded Compound: The disappearance of this methyl singlet and the appearance of a broad downfield peak (δ 11.0–13.0 ppm) corresponding to the carboxylic acid (-OH) proton confirms hydrolytic cleavage.
Alternatively, LC-MS will show a mass shift from the expected parent ion [M+H]⁺ of ~233/235 to ~219/221 (loss of a methyl group, + hydrogen).
Q: Are there any additives I can use to stabilize the ester in solution?A: If you must store the compound in solution for short periods, ensure the solvent is strictly anhydrous (e.g., stored over activated molecular sieves). In specific formulation contexts, ester stabilizers like carbodiimides can be used to scavenge moisture and block reactive sites, though this is generally reserved for final product formulations rather than synthetic intermediates[4].
References
Snape, T. J., Astles, A., & Davies, J. (2010). "Understanding the chemical basis of drug stability and degradation." The Pharmaceutical Journal. Available at: [Link]
Carbodiimide. (2024). "Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance." Carbodiimide.com. Available at:[Link]
Technical Support Center: Scale-Up Optimization for Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate
Process Chemistry Overview Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (CAS: 1780677-51-1) is a critical halogenated heterocyclic building block used in advanced pharmaceutical synthesis[1]. Scaling up its prod...
Author: BenchChem Technical Support Team. Date: April 2026
Process Chemistry Overview
Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (CAS: 1780677-51-1) is a critical halogenated heterocyclic building block used in advanced pharmaceutical synthesis[1]. Scaling up its production presents unique challenges, primarily concerning regioselective bromination and the management of hazardous, highly exothermic reaction intermediates.
To ensure industrial scalability, our optimized workflow abandons direct electrophilic bromination in favor of a copper-catalyzed Sandmeyer reaction starting from the 3-amino precursor.
Figure 1: Scalable Sandmeyer bromination workflow for 3-bromopyrazole synthesis.
Troubleshooting & FAQs (Knowledge Base)
Q1: Why do we observe poor yields when attempting direct bromination with NBS or Br₂, and why is the Sandmeyer route preferred?
Causality & Mechanism: In pyrazole chemistry, the C4 position is the most nucleophilic and is the kinetically favored site for electrophilic aromatic substitution[2]. Because the C4 position in our target molecule is already occupied by a methyl group, direct bromination at the C3 position requires forcing conditions (e.g., elevated temperatures, strong Lewis acids). These harsh conditions lead to substrate degradation, poor regiocontrol, and unscalable safety profiles[3].
Solution: The Sandmeyer reaction bypasses electrophilic aromatic substitution entirely. By starting with a 3-amino pyrazole precursor, we utilize a radical-nucleophilic aromatic substitution mechanism. This guarantees 100% regioselectivity at the C3 position and proceeds under mild conditions, making it the industry standard for 3-halopyrazole scale-up[4].
Q2: How do we control the regioselectivity of the N-methylation step during precursor synthesis?
Causality & Mechanism: Pyrazoles undergo rapid tautomerization. Alkylation of the pyrazolate anion typically yields a thermodynamic mixture of 1,4-dimethyl and 1,5-dimethyl isomers due to the ambidentate nature of the nitrogen atoms.
Solution: To optimize for the 1,4-dimethyl isomer, steric bulk and solvent polarity must be tightly controlled. Using a less polar solvent (like toluene instead of DMF) and a bulky base (such as Cs₂CO₃) shifts the equilibrium toward the less sterically hindered N1 position. However, the most robust, self-validating approach is to construct the pyrazole ring using methylhydrazine during the initial cyclization of the diketone precursor, which inherently locks the methyl group at the N1 position prior to the formation of the 5-carboxylate[3].
Q3: The Sandmeyer reaction generates significant gas evolution. How is this managed safely at the kilogram scale?
Causality & Mechanism: The reaction of the 3-amino pyrazole with tert-butyl nitrite (t-BuONO) forms a transient diazonium salt, which rapidly decomposes to an aryl radical, releasing stoichiometric amounts of nitrogen gas (N₂)[5]. If reagents are mixed in a batch format, the sudden N₂ release can over-pressurize the reactor.
Solution: Implement a continuous dosing (reverse addition) protocol. The t-BuONO must be dosed into the reactor containing the substrate and CuBr₂ at a controlled rate. The internal temperature must be strictly maintained between 45 °C and 55 °C. This temperature window ensures that the diazonium intermediate decomposes into the product as fast as it is formed, preventing dangerous accumulation[5].
Figure 2: Logical relationship and SET mechanism in the copper-catalyzed Sandmeyer bromination.
Quantitative Data: Reaction Optimization
The following table summarizes the process optimization data for the Sandmeyer bromination step, highlighting the critical nature of temperature and reagent stoichiometry.
Table 1: Optimization of Sandmeyer Bromination Conditions
Entry
Reagent (Equiv)
Catalyst (Equiv)
Temp (°C)
Addition Method
Yield (%)
Purity (HPLC, %)
1
t-BuONO (1.2)
CuBr₂ (1.0)
25
Batch
42
81.5
2
t-BuONO (1.5)
CuBr₂ (1.2)
65
Batch
58
85.0
3
t-BuONO (1.5)
CuBr₂ (1.2)
50
Dosing (2h)
89
98.2
4
t-BuONO (1.5)
CuBr₂ (0.5)
50
Dosing (2h)
71
92.4
Note: Entry 3 represents the optimized, scalable condition. Reducing the copper catalyst below 1.0 equivalent (Entry 4) leads to incomplete halogen transfer and increased proto-debromination byproducts.
Self-Validating Experimental Protocol
This Standard Operating Procedure (SOP) details the optimized Sandmeyer bromination for producing Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate. It includes built-in In-Process Controls (IPCs) to ensure the system is self-validating at scale.
Phase 1: Reactor Preparation and Charging
Ensure the jacketed glass-lined reactor (e.g., 50 L capacity) is thoroughly dried and purged with N₂ for 15 minutes.
Charge the reactor with Acetonitrile (MeCN) (15 volumes relative to substrate weight).
Add Copper(II) bromide (CuBr₂) (1.2 equivalents). Stir at 200 rpm until a dark suspension is formed.
Heat the reactor jacket to achieve an internal temperature (T_int) of 50 °C (± 2 °C).
Phase 2: Controlled Diazotization (Critical Step)
Load tert-Butyl nitrite (t-BuONO) (1.5 equivalents) into a calibrated addition funnel or dosing pump.
Begin dosing t-BuONO into the reactor at a rate of 0.012 equiv/minute.
Self-Validation Check (IPC 1): Monitor the off-gas flow meter. A steady evolution of N₂ indicates active decomposition of the diazonium intermediate. If N₂ evolution stops while dosing continues, halt the addition immediately—this indicates dangerous diazonium accumulation.
Maintain T_int strictly between 48 °C and 52 °C using jacket cooling to counteract the exotherm.
Phase 3: Reaction Monitoring and Quench
Once dosing is complete, maintain stirring at 50 °C for an additional 60 minutes.
Self-Validation Check (IPC 2): Pull a 1 mL aliquot, quench with 1M HCl, and analyze via HPLC. The reaction is deemed complete when the starting material peak is < 1.0% (Area/Area).
Cool the reactor to 10 °C.
Slowly quench the reaction mixture by adding 1M aqueous Hydrochloric Acid (HCl) (5 volumes) to solubilize copper salts.
Phase 4: Extraction and Anti-Solvent Crystallization
Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 5 volumes).
Wash the combined organic layers with saturated brine (5 volumes) and dry over anhydrous Na₂SO₄.
Concentrate the organic layer under reduced pressure to approximately 2 volumes.
Slowly add Heptane (8 volumes) as an anti-solvent while stirring at 0 °C to induce crystallization.
Filter the resulting precipitate, wash with cold heptane, and dry under a vacuum at 40 °C to afford Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate as a crystalline solid.
References
Ohta, Y., et al. "Recent trends in the chemistry of Sandmeyer reaction: a review." National Center for Biotechnology Information (PMC). Available at:[Link]
Janin, Y. L., et al. "Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole." ResearchGate. Available at:[Link]
Pevarello, P., et al. "Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile." ACS Publications. Available at:[Link]
Faria, J., et al. "Recent Advances in Synthesis and Properties of Pyrazoles." MDPI. Available at:[Link]
Minimizing impurities during the synthesis of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate
Introduction: Navigating the Synthesis of a Key Heterocyclic Building Block Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate is a valuable heterocyclic intermediate in the development of novel pharmaceutical and agr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Navigating the Synthesis of a Key Heterocyclic Building Block
Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate is a valuable heterocyclic intermediate in the development of novel pharmaceutical and agrochemical agents. Its substituted pyrazole core provides a versatile scaffold for further chemical modification. However, its synthesis is not without challenges, often leading to a mixture of impurities that can complicate purification and downstream applications. The primary hurdles include controlling regioselectivity during both the initial pyrazole ring formation and the subsequent bromination step.
This technical guide, structured as a series of frequently asked questions and troubleshooting protocols, is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights and actionable protocols to minimize impurity formation and maximize the yield and purity of the target compound. We will delve into the mechanistic rationale behind common side reactions and offer validated strategies to circumvent them.
Section 1: Overview of the Synthetic Pathway
The most direct synthetic route to Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate involves a two-step process: first, the formation of the pyrazole core, Methyl 1,4-dimethyl-1H-pyrazole-5-carboxylate, followed by a regioselective electrophilic bromination. Each step presents unique challenges that must be carefully managed to ensure a high-purity final product.
Caption: General synthetic workflow and key impurity formation points.
This section addresses the most common issues encountered during the synthesis. Each entry explains the underlying cause of the impurity, provides methods for its identification, and offers detailed protocols for its mitigation.
FAQ 1: My initial cyclization reaction produces two isomers with the same mass. How do I synthesize only the desired N1-methyl precursor?
Issue: You are likely forming a mixture of Methyl 1,4-dimethyl-1H-pyrazole-5-carboxylate (the desired N1-methyl isomer) and Methyl 2,4-dimethyl-1H-pyrazole-5-carboxylate (the undesired N2-methyl isomer). This is a classic challenge when using unsymmetrical hydrazines like methylhydrazine.[1]
Causality & Identification: The cyclocondensation between a 1,3-dicarbonyl precursor (like methyl 2-acetyl-3-oxobutanoate, derived from methyl acetoacetate) and methylhydrazine can proceed via two distinct pathways. The initial condensation can occur at either of the two carbonyl groups, leading to two different hydrazone intermediates which then cyclize to the respective N1 and N2-methylated pyrazoles. These isomers are often difficult to separate by standard column chromatography due to similar polarities. They can be distinguished using ¹H NMR spectroscopy; the chemical shifts of the N-methyl and C-methyl protons will be distinct for each isomer.
Caption: Competing pathways leading to N1 and N2-methyl pyrazole isomers.
Solution: Control of Reaction Conditions
Regioselectivity can often be controlled by manipulating the reaction pH and solvent. An acidic medium generally favors the formation of the more thermodynamically stable N1-substituted pyrazole.
Recommended Protocol for Regioselective Synthesis:
Reaction Setup: To a solution of methyl acetoacetate (1.0 eq) in ethanol, add methylhydrazine (1.05 eq) dropwise at 0 °C.
Acidification: After the addition is complete, slowly add glacial acetic acid (2.0 eq) while maintaining the temperature below 10 °C.
Reflux: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography, though this protocol should yield the N1-isomer as the major product (>95% selectivity). The use of acidic conditions protonates the hydrazine, influencing the nucleophilicity of the two nitrogen atoms and guiding the cyclization pathway.[2]
FAQ 2: My bromination step is inefficient, leaving starting material, and produces a second brominated isomer. How can I improve the regioselectivity?
Issue: This indicates two problems: incomplete conversion and poor regioselectivity, likely forming the 5-bromo isomer alongside the desired 3-bromo product. Electrophilic substitution on a pyrazole ring is highly sensitive to the directing effects of existing substituents.[3][4]
Causality & Identification:
Directing Effects: The pyrazole ring is electron-rich and reactive towards electrophiles. The C4 position is generally the most reactive.[5] In our precursor, this position is blocked by a methyl group. The N1-methyl and C4-methyl groups are both electron-donating and activate the ring for substitution. The C5-carboxylate group is electron-withdrawing and deactivates the adjacent C5 position. Therefore, electrophilic attack is electronically favored at the C3 position.
Isomer Formation: Despite the electronic preference, some substitution can still occur at the C5 position, especially under harsh conditions. The 3-bromo and 5-bromo isomers can be differentiated by advanced NMR techniques like HMBC, which will show different long-range correlations between the protons and carbons.
Solution: Choice of Brominating Agent and Conditions
Using a milder and more selective brominating agent than elemental bromine (Br₂) is key. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low concentration of electrophilic bromine, reducing side reactions.[6]
Comparative Analysis of Brominating Reagents
Reagent
Typical Solvent
Temperature
Key Characteristics & Expected Outcome
Br₂ / Acetic Acid
Acetic Acid
80-100 °C
Highly reactive, often leads to over-bromination and lower regioselectivity. Not recommended.[7]
Br₂ / Dichloromethane
Dichloromethane
0 °C to RT
Milder than in acetic acid, but control can still be difficult. May require a Lewis acid catalyst.
N-Bromosuccinimide (NBS)
Acetonitrile / DMF
60-80 °C
Recommended. Mild and selective. Slow release of electrophilic bromine minimizes side products.[6]
NBS / Photochemical
Chloroform
Room Temp
Radical mechanism, primarily for side-chain bromination. Not suitable for aromatic bromination.[7][8]
Recommended Protocol for Regioselective Bromination:
Reaction Setup: Dissolve Methyl 1,4-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in dimethylformamide (DMF).
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 20-30 minutes at room temperature. A slight exotherm may be observed.
Heating: Heat the reaction mixture to 60 °C and stir for 2-4 hours. Monitor the reaction progress by LC-MS.
Workup: After cooling to room temperature, pour the reaction mixture into ice water. The product will often precipitate as a solid.
Purification: Filter the solid, wash with cold water, and dry under vacuum. If an oil is obtained, extract with ethyl acetate. The crude product can be recrystallized from an ethanol/water mixture or purified by column chromatography to yield the pure Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate. This method provides high conversion and excellent selectivity for the C3 position.[6]
FAQ 3: My mass spectrum shows a peak corresponding to a dibrominated product. How can I prevent this over-reaction?
Issue: Formation of a dibromo-pyrazole species indicates that the reaction conditions are too harsh or an excess of the brominating agent has been used.
Causality & Identification: The monobrominated product is slightly less reactive than the starting material due to the electron-withdrawing effect of the bromine atom. However, if a potent brominating system is used (like excess Br₂), or the reaction is run for too long at high temperatures, a second bromination can occur. The most likely position for the second bromine would be the C5 position, displacing the carboxylate under extreme conditions, or more likely on one of the methyl groups via a radical pathway if initiators are present. The dibrominated product will have a characteristic isotopic pattern for two bromine atoms in the mass spectrum (M, M+2, M+4 peaks in a ~1:2:1 ratio).
Solution: Strict Stoichiometric and Temperature Control
Accurate Stoichiometry: Use no more than 1.05 equivalents of NBS. Ensure both the starting material and NBS are weighed accurately.
Controlled Addition: Add the NBS in portions or as a solution via an addition funnel over a period of time. This maintains a low instantaneous concentration of the brominating agent, favoring the monosubstitution product.
Temperature Management: Do not exceed the recommended reaction temperature (60-70 °C for NBS in DMF). Higher temperatures can increase the rate of the second bromination.
Reaction Monitoring: Closely monitor the reaction using TLC or LC-MS. Once the starting material is consumed, promptly begin the workup procedure to avoid prolonged heating, which could lead to side product formation.
Section 3: Complete Validated Protocol
This section consolidates the optimized procedures into a single, reliable workflow for the synthesis and purification of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate.
Protocol 1: Synthesis of Methyl 1,4-dimethyl-1H-pyrazole-5-carboxylate (Precursor)
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 2-acetyl-3-oxobutanoate (1.0 eq) in absolute ethanol (5 mL per gram of starting material).
Cool the solution to 0 °C in an ice bath.
Add methylhydrazine (1.05 eq) dropwise over 15 minutes.
Slowly add glacial acetic acid (2.0 eq).
Remove the ice bath and heat the mixture to reflux (approx. 80 °C). Maintain reflux for 5 hours, monitoring by TLC (Hexane:Ethyl Acetate 7:3).
Cool to room temperature and remove the solvent under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution (2x) and brine (1x).
Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the crude product, which should be of sufficient purity (>95%) for the next step.
Protocol 2: Bromination to Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate
In a round-bottom flask, dissolve the pyrazole precursor (1.0 eq) in DMF (4 mL per gram of precursor).
Add NBS (1.05 eq) in three portions over 15 minutes at room temperature.
Heat the reaction mixture to 60 °C in an oil bath.
Stir at 60 °C for 3 hours. Monitor for the disappearance of starting material by LC-MS or TLC.
Cool the flask to room temperature and pour the contents into a beaker containing ice water (20 mL per gram of precursor).
Stir for 30 minutes. The product should precipitate as a white or off-white solid.
Collect the solid by vacuum filtration, wash thoroughly with cold water, and air-dry.
For highest purity, recrystallize the solid from a minimal amount of hot ethanol.
References
Gioiello, A., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2017). De Gruyter. Available at: [Link]
El-Malah, A. A., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
Lahm, G. P., et al. (2006). Conversion of 2-pyrazolines to pyrazoles using bromine. Google Patents.
Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. (2023). MDPI. Available at: [Link]
Ahmed, S. A., et al. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences. Available at: [Link]
Finar, I. L., & Hurlock, R. J. (1957). Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry. Available at: [Link]
A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. (2002). RSC Publishing. Available at: [Link]
Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (2018). Oriental Journal of Chemistry. Available at: [Link]
Synthesis of Pyrazole Compounds by Using Sonication Method. (2019). International Journal of Scientific Research in Science and Technology. Available at: [Link]
Wang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2020). MDPI. Available at: [Link]
Regioselectivity of pyrazole bromination. (2022). Reddit. Available at: [Link]
The Bromination of Pyrazabole. (1987). DTIC. Available at: [Link]
Dunkel, R., et al. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents.
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. (2024). PMC. Available at: [Link]
Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2015). ACS Publications. Available at: [Link]
An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. (2007). ResearchGate. Available at: [Link]
Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (2020). Google Patents.
Synthesis of pyrazole carboxylic acid intermediate 5. ResearchGate. Available at: [Link]
Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. (2018). ACS Omega. Available at: [Link]
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2019). DergiPark. Available at: [Link]
Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (2022). ScienceDirect. Available at: [Link]
Studies on synthesis of pyrazole from dibromo and hydrazine compounds. (2015). eGrove. Available at: [Link]
Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (2020). ACS Publications. Available at: [Link]
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2016). PMC. Available at: [Link]
Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. (2017). ResearchGate. Available at: [Link]
Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. (2017). ACS Publications. Available at: [Link]
N-Methyl-3-Bromo-5-Methyl Pyrazole. (2017). Organic Synthesis International. Available at: [Link]
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2016). The Royal Society of Chemistry. Available at: [Link]
PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. (2015). DergiPark. Available at: [Link]
Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. (2023). ChemRxiv. Available at: [Link]
Comparative Reactivity Guide: Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate vs. 4-Bromo Isomers
Executive Summary The functionalization of pyrazole scaffolds via palladium-catalyzed cross-coupling is a cornerstone methodology in modern medicinal chemistry and agrochemical development. However, the regiochemistry of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The functionalization of pyrazole scaffolds via palladium-catalyzed cross-coupling is a cornerstone methodology in modern medicinal chemistry and agrochemical development. However, the regiochemistry of the halogenated pyrazole drastically dictates its reactivity profile. This guide provides an objective, data-driven comparison between Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate and its direct positional isomer, Methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate . By analyzing the electronic environment of the pyrazole ring, we delineate the causality behind their divergent reactivities and provide optimized, self-validating protocols for successful cross-coupling.
Mechanistic Causality: Electronic vs. Steric Factors
The fundamental difference in reactivity between 3-bromopyrazoles and 4-bromopyrazoles in transition-metal catalysis lies in the rate of the oxidative addition step. In a standard Suzuki-Miyaura or Buchwald-Hartwig coupling, the electron-rich Pd(0) catalyst must insert into the C–Br bond.
The 3-Bromo Advantage (Electron-Deficient): The nitrogen atoms in the pyrazole ring exert a strong electron-withdrawing inductive effect. Because the C3 (and C5) positions are adjacent to these heteroatoms, they are relatively electron-deficient. This heightened electrophilicity accelerates the nucleophilic attack by the Pd(0) species, making 3-bromopyrazoles highly reactive substrates that often couple under mild conditions[1].
The 4-Bromo Challenge (Electron-Rich): The C4 position is the "beta" position relative to the heteroatoms and is the most electron-rich site on the pyrazole ring (making it the preferred site for electrophilic aromatic substitution). Consequently, the C4–Br bond is significantly less electrophilic. Oxidative addition at this position is notoriously sluggish, generally requiring elevated temperatures and highly active, electron-rich, bulky phosphine ligands (such as XPhos or Amphos) to overcome the high activation energy barrier[1][2].
Caption: Mechanistic divergence in Pd(0) oxidative addition based on pyrazole regiochemistry.
Quantitative Performance Data
To objectively compare the performance of these isomers, we evaluate their reactivity in a standard Suzuki-Miyaura cross-coupling with phenylboronic acid. The data below synthesizes expected yields based on established literature precedents for 3- vs 4-bromopyrazole systems[1][2][3].
Substrate
Catalyst System
Temp / Time
Conversion / Yield
Causality & Observation
3-Bromo Isomer
Pd(PPh₃)₄ (5 mol%), Na₂CO₃
80°C / 12h
>95% (Excellent)
Rapid oxidative addition allows standard first-generation catalysts to achieve full conversion.
4-Bromo Isomer
Pd(PPh₃)₄ (5 mol%), Na₂CO₃
80°C / 12h
<15% (Poor)
High electron density at C4 stalls oxidative addition; catalyst degrades before conversion.
3-Bromo Isomer
Pd₂(dba)₃ / XPhos, K₃PO₄
100°C / 15h
>95% (Excellent)
Highly efficient, though arguably over-engineered for this reactive substrate.
4-Bromo Isomer
Pd₂(dba)₃ / XPhos, K₃PO₄
100°C / 15h
82% (Good)
The bulky, electron-rich XPhos ligand forces oxidative addition and facilitates reductive elimination[1].
Self-Validating Experimental Protocol
The following methodology outlines an optimized Suzuki-Miyaura cross-coupling designed specifically to handle the more challenging 4-bromo isomer, while being equally effective for the 3-bromo variant. This protocol is engineered as a self-validating system , ensuring that the researcher can verify the integrity of the reaction at every critical juncture.
Caption: Self-validating experimental workflow for pyrazole Suzuki-Miyaura cross-coupling.
Step 1: Reagent Preparation and Rigorous Degassing
Procedure: In an oven-dried Schlenk flask, combine the bromopyrazole substrate (1.0 eq), arylboronic acid (1.5 eq), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and K₃PO₄ (2.0 eq). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the mixture with Argon for 15 minutes.
Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂. Water is required to dissolve the inorganic base and activate the boronic acid via formation of a reactive boronate complex.
Validation Checkpoint: Visual cessation of dissolved gas bubbles during sparging confirms thorough deoxygenation. The solution should maintain a dark red/purple hue (characteristic of active Pd-dba complexes) rather than turning black (Pd black precipitation).
Step 2: Thermal Activation
Procedure: Seal the flask and heat to 100°C using an oil bath or heating block for 15 hours.
Causality: The 100°C temperature provides the necessary kinetic energy to overcome the high activation barrier of the C4–Br oxidative addition[1].
Step 3: In-Process Control (IPC) Validation
Procedure: After 15 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS and TLC (Hexanes/EtOAc).
Causality: Prevents premature workup of an incomplete reaction.
Validation Checkpoint:
LC-MS: Confirm the disappearance of the starting material mass [M+H]⁺ and the emergence of the target product mass.
TLC: Ensure the complete consumption of the starting material spot under UV (254 nm).
Step 4: Workup and Extraction
Procedure: Dilute the mixture with EtOAc and wash with saturated aqueous NaHCO₃, followed by brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Causality: Removes inorganic salts, boronic acid byproducts, and the dioxane/water solvent system.
Validation Checkpoint: Spot both the organic and aqueous layers on a TLC plate before discarding the aqueous layer to guarantee zero product loss to the aqueous phase.
Step 5: Purification and Structural Verification
Procedure: Purify the crude residue via flash column chromatography (Silica gel, gradient elution Hexanes to EtOAc).
Validation Checkpoint (NMR): Analyze the purified product via ¹H NMR. The successful coupling is validated by the appearance of the new aryl protons in the aromatic region (7.0–8.0 ppm) and the preservation of the pyrazole methyl singlets (N-CH₃ and C-CH₃), confirming that the core scaffold remained intact during the harsh coupling conditions.
References
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation
National Institutes of Health (PMC)[Link]
Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates
ACS Publications[Link]
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one
RSC Advances[Link]
A Validated HPLC Purity Method for Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate: A Comparative Guide
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel intermediates like Methyl 3-br...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel intermediates like Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate, a key building block in the synthesis of new chemical entities, a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for this purpose, benchmarked against the rigorous standards of international regulatory bodies.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of method development, validation, and practical application. The causality behind experimental choices is explained, ensuring a deep understanding of the "why" behind the "how."
The Analytical Challenge and Method Development Rationale
Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate is a halogenated heterocyclic compound.[1] The primary analytical challenge lies in separating the main compound from structurally similar process-related impurities and potential degradation products. These can include starting materials, regioisomers, or byproducts from side reactions.
A reverse-phase HPLC (RP-HPLC) method was selected due to its wide applicability and proven efficacy in separating compounds of moderate polarity. The final validated method is a culmination of systematic optimization of chromatographic parameters.
Chromatographic Conditions Rationale:
Column: A C18 column was chosen for its hydrophobic stationary phase, which provides excellent retention and separation for a broad range of organic molecules.
Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid) was employed. The gradient allows for the efficient elution of both early- and late-eluting impurities, ensuring a comprehensive purity profile. The addition of formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.
Detection: A Photodiode Array (PDA) detector was used to monitor the elution profile at a specific wavelength (e.g., 254 nm, determined by UV-Vis spectral analysis of the main compound). The PDA detector also provides valuable peak purity analysis, ensuring that a single chromatographic peak corresponds to a single component.[2]
The Validation Workflow: A Self-Validating System
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4][5] The validation process described herein follows the comprehensive guidelines of the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2), as well as recommendations from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9][10][11][12][13][14][15][16]
The validation parameters are interconnected, forming a self-validating system where the successful completion of one stage supports the next.
Caption: Overall HPLC method validation workflow.
Experimental Protocols and Data Analysis
System Suitability
Before any validation run, a system suitability test (SST) is performed to ensure the chromatographic system is operating correctly.[17][18] This is an integral part of the analytical procedure.[15][18]
Protocol:
Prepare a standard solution of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate.
Make five replicate injections of the standard solution.
| % RSD of Retention Time | ≤ 1.0% | Ensures retention time stability.[17] |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][5][16]
Protocol:
Forced Degradation: Subject the sample to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).
Utilize a PDA detector to assess peak purity of the main peak in the stressed samples.
Acceptance Criteria:
The main peak should be free from co-eluting peaks in the stressed samples, as confirmed by peak purity analysis.
There should be adequate resolution (Rs > 2.0) between the main peak and any adjacent impurity peaks.[2]
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4]
Protocol:
Prepare a series of at least five standard solutions of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate at different concentrations (e.g., 50% to 150% of the nominal concentration).
Inject each solution in triplicate.
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
Parameter
Acceptance Criteria
Correlation Coefficient (r²)
≥ 0.999
Y-intercept
Close to zero
| Residuals | Randomly distributed around the x-axis |
Data Summary: Linearity
Concentration Level
Concentration (µg/mL)
Mean Peak Area
50%
50
501234
75%
75
752345
100%
100
1003456
125%
125
1254567
150%
150
1505678
r²
\multicolumn{2}{c
}{0.9998}
Slope
\multicolumn{2}{c
}{10025}
| Y-intercept | \multicolumn{2}{c|}{123} |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery studies.[4]
Protocol:
Prepare samples of a known matrix (e.g., a placebo or a sample with a low known purity) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
The mean percent recovery should be within 98.0% to 102.0%.
Data Summary: Accuracy
Concentration Level
Spiked (µg/mL)
Recovered (µg/mL)
% Recovery
80%
80.1
79.5
99.3%
100%
100.2
100.5
100.3%
| 120% | 120.3 | 121.1 | 100.7% |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4] It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Data Summary: Precision
Precision Level
% RSD (Peak Area)
Repeatability
0.8%
| Intermediate Precision | 1.2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]
Protocol:
These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Acceptance Criteria:
The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Data Summary: LOD & LOQ
Parameter
Result (µg/mL)
LOD
0.05
| LOQ | 0.15 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[3][15]
Protocol:
Introduce small, deliberate changes to the method parameters, one at a time.
Examples of variations include:
Flow rate (± 0.2 mL/min)
Column temperature (± 5 °C)
Mobile phase composition (± 2%)
Analyze the system suitability solution under each varied condition.
Acceptance Criteria:
The system suitability parameters should remain within the acceptance criteria for all tested variations.
Comparison with Alternative Methods
While other analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used for purity determination, HPLC offers distinct advantages for a compound like Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate.
Method
Advantages
Disadvantages
Validated HPLC
High sensitivity, high resolution, suitable for non-volatile and thermally labile compounds, quantitative accuracy.
Requires solvent consumption.
Gas Chromatography (GC)
Excellent for volatile and thermally stable compounds.
Not suitable for non-volatile or thermally labile compounds without derivatization.
NMR Spectroscopy
Provides structural information, can be quantitative (qNMR).
Lower sensitivity compared to HPLC, more complex data analysis for purity determination.
Caption: Interrelation of key HPLC validation parameters.
Conclusion
The HPLC method presented in this guide has been rigorously validated according to international standards and is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate. By providing a detailed protocol and the scientific rationale behind the experimental choices, this guide serves as a practical and authoritative resource for scientists in the pharmaceutical industry. The adoption of such a well-validated method is a critical step in ensuring the quality and consistency of this important chemical intermediate, ultimately contributing to the development of safe and effective medicines.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link]
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Health Canada.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Available at: [Link]
FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]
Getting the peaks perfect: System suitability for HPLC. American Chemical Society.
Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency. Available at: [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available at: [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Available at: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]
High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole. Benchchem.
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized...
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. Available at: [Link]
Methyl 5-bromo-1,3-dimethyl-pyrazole-4-carboxylate. PubChem. Available at: [Link]
Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Scholars Research Library.
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate. Designed for researchers, scientists, a...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed comparison of its expected fragmentation behavior, supported by established mass spectrometry principles. We will explore the causal logic behind the fragmentation pathways and provide a standardized protocol for analysis, ensuring scientific integrity and trustworthiness.
Introduction: The Role of Mass Spectrometry in Structural Elucidation
Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Accurate structural characterization is paramount for understanding its chemical properties and potential applications. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for this purpose.[1][2] Electron Ionization (EI) is a "hard" ionization technique that induces extensive and reproducible fragmentation, creating a unique "fingerprint" mass spectrum that provides rich structural information.[1][3][4][5] This guide will dissect the predicted fragmentation pathways of the title compound, offering a robust framework for its identification and characterization.
Experimental Protocol: A Standardized GC-MS Methodology
To ensure reproducible and high-quality data, a standardized experimental protocol is essential. The following outlines a typical GC-MS workflow for the analysis of small, volatile molecules like Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate.
Sample Preparation:
Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a volatile organic solvent, such as methanol or ethyl acetate.
Perform a serial dilution to a final concentration of approximately 10 µg/mL for injection.
Gas Chromatography (GC) Conditions:
Injection Port: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
Injector Temperature: 250 °C to ensure rapid volatilization.
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
Oven Temperature Program:
Initial temperature: 50 °C, hold for 2 minutes.
Ramp: Increase at 10 °C/min to 280 °C.
Final hold: Hold at 280 °C for 5 minutes.
Mass Spectrometry (MS) Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.[4][6] This standard energy level ensures extensive fragmentation and allows for comparison with established spectral libraries.[1][3]
Transfer Line Temperature: 280 °C to prevent condensation of the analyte.[7]
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Scan Range: m/z 40-500 to capture the molecular ion and all significant fragments.
Predicted Fragmentation Pattern Analysis
The structure of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate contains several features that will dictate its fragmentation: the pyrazole ring, a bromine substituent, two methyl groups, and a methyl ester group. The presence of bromine is particularly informative due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which will result in M+ and M+2 peaks for all bromine-containing fragments.[8][9]
Molecular Ion Peak:
The molecular weight of the compound (C7H9BrN2O2) is approximately 232.07 g/mol . The mass spectrum is expected to show a distinct molecular ion peak cluster at m/z 232/234 , corresponding to the radical cation [M]+• formed by the loss of an electron.[3][4] The pyrazole ring is relatively stable, which should allow for a reasonably abundant molecular ion peak.[10]
Major Fragmentation Pathways:
The fragmentation of the molecular ion is predicted to proceed through several competing pathways, driven by the stability of the resulting ions and neutral losses.
Pathway A: Loss of a Methoxy Radical (•OCH3)
Alpha-cleavage at the ester group is a very common fragmentation for methyl esters.[8] This involves the loss of a methoxy radical (•OCH3, 31 Da) to form a stable acylium ion.
[M - 31]+ → m/z 201/203
Pathway B: Loss of the Carbomethoxy Group (•COOCH3)
Cleavage of the bond between the pyrazole ring and the ester group results in the loss of the carbomethoxy radical (•COOCH3, 59 Da).
[M - 59]+ → m/z 173/175
Pathway C: Loss of a Bromine Radical (•Br)
Cleavage of the C-Br bond will lead to the loss of a bromine radical (79/81 Da). This is a common fragmentation for bromo-aromatic compounds.[8]
[M - 79/81]+ → m/z 153
Pathway D: Pyrazole Ring Fragmentation
Substituted pyrazoles are known to undergo characteristic ring fragmentation, often involving the expulsion of HCN (27 Da) or N2 (28 Da).[10][11] These fragmentations would likely occur after initial losses from the substituents. For example, the ion at m/z 153 could lose HCN.
[m/z 153 - 27]+ → m/z 126
The following table summarizes the predicted major ions, their proposed structures, and the fragmentation mechanism.
Predicted m/z
Proposed Ion Structure
Proposed Fragmentation Mechanism
232/234
[C7H9BrN2O2]+•
Molecular Ion (M+•)
201/203
[M - •OCH3]+
α-cleavage: Loss of methoxy radical from ester
173/175
[M - •COOCH3]+
Cleavage of the ester group from the ring
153
[M - •Br]+
Cleavage of the C-Br bond
122/124
[M - •OCH3 - CO]+
Loss of CO from the m/z 201/203 acylium ion
126
[M - •Br - HCN]+
Loss of HCN from the m/z 153 ion
Predicted Fragmentation Diagram:
The relationships between these key fragments can be visualized in the following workflow.
Caption: Predicted EI fragmentation pathway of the target molecule.
Comparison with Alternative Ionization Techniques
While EI is excellent for structural elucidation due to its extensive fragmentation, alternative ionization techniques offer complementary information.
Technique
Principle
Application for this Analyte
Advantages
Disadvantages
Electron Ionization (EI)
High-energy electrons bombard the molecule, causing ionization and extensive fragmentation.[3][4][12]
Ideal for structural fingerprinting and library matching.
Provides detailed structural information from fragments. Highly reproducible spectra.
Molecular ion may be weak or absent for some compounds.[13]
Electrospray Ionization (ESI)
A high voltage is applied to a liquid to create an aerosol, forming protonated or adducted molecules.[5]
Useful for confirming molecular weight.
"Soft" ionization method that typically produces an abundant molecular ion ([M+H]+) with minimal fragmentation.[5]
Provides little to no fragmentation for structural details without MS/MS.
Chemical Ionization (CI)
Reagent gas ions transfer charge to the analyte via chemical reactions.[3]
A softer alternative to EI to enhance the molecular ion peak.
Less fragmentation than EI, often resulting in a more prominent molecular ion.[14]
Fragmentation is less predictable and provides less structural information than EI.
For a comprehensive analysis, using both a hard ionization technique like EI (via GC-MS) to obtain a structural fingerprint and a soft technique like ESI (via LC-MS) to confirm the molecular weight would be an ideal strategy.
Conclusion
The analysis of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate by electron ionization mass spectrometry is predicted to yield a rich fragmentation pattern that is highly informative for its structural confirmation. The key predicted fragmentation pathways include the loss of the methoxy radical, the entire carbomethoxy group, and the bromine atom. Furthermore, the characteristic isotopic signature of bromine serves as an unambiguous marker for bromine-containing fragments. This guide provides a robust, scientifically-grounded framework for interpreting the mass spectrum of this compound and demonstrates the power of GC-MS with EI for the structural elucidation of novel small molecules.
References
Introduction to Electron Impact Ionization for GC–MS. LCGC International. Available at: [Link]
Electron ionization. Wikipedia. Available at: [Link]
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Available at: [Link]
Please explain the principles, advantages, and disadvantages of EI. Shimadzu. Available at: [Link]
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]
Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Technology Networks. Available at: [Link]
Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters. Available at: [Link]
Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Sci-Hub. Available at: [Link]
Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen. Available at: [Link]
A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry. Available at: [Link]
Mass Spectrometry: Fragmentation. University of California, Irvine. Available at: [Link]
Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI. JEOL. Available at: [Link]
Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. PMC. Available at: [Link]
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]
GC-MS Sample Preparation. Organomation. Available at: [Link]
Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. PubMed. Available at: [Link]
How Does GC-MS Work and Its Principle Explained. Phenomenex. Available at: [Link]
Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. Available at: [Link]
Gas Chromatography Mass Spectrometry (GCMS). Shimadzu Scientific Instruments. Available at: [Link]
Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. ResearchGate. Available at: [Link]
Fragmentation in Mass Spectrometry. Save My Exams. Available at: [Link]
A Comparative Guide: Methyl vs. Ethyl 3-Bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate in Organic Synthesis
As pharmaceutical and agrochemical pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the selection of optimal building blocks is critical for synthetic efficiency. Pyrazole derivatives, particu...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical and agrochemical pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the selection of optimal building blocks is critical for synthetic efficiency. Pyrazole derivatives, particularly those with specific substitution patterns like 1,4-dimethylation, are privileged structures found in numerous kinase inhibitors and ryanodine receptor modulators[1].
This guide provides an objective, data-backed comparison between Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate and its ethyl ester analog . By analyzing their physicochemical properties, reactivity profiles, and downstream utility, this guide will equip synthetic chemists with the rationale needed to select the appropriate starting material for their specific workflows.
Physicochemical Profiling & Structural Overview
While the structural difference between a methyl and an ethyl ester may appear trivial, this single methylene homologation significantly alters the molecule's steric environment and lipophilicity, directly impacting reaction kinetics and solubility[2].
Table 1: Comparative Properties of Pyrazole-5-Carboxylate Esters
The core synthetic value of these building blocks lies in their orthogonal reactivity: the C3-bromine atom is primed for transition-metal-catalyzed cross-coupling, while the C5-ester is destined for saponification and subsequent amidation.
Saponification Dynamics
The choice between the methyl and ethyl ester is most acutely felt during the deprotection phase. Base-catalyzed ester hydrolysis proceeds via a tetrahedral intermediate. The ethyl group introduces a higher steric penalty during the nucleophilic attack of the hydroxide ion compared to the methyl group[2]. Consequently, the methyl ester can be hydrolyzed under milder conditions (e.g., lower equivalents of base, ambient temperature), which minimizes the risk of side reactions, such as the premature displacement of the C3-bromide.
Steric influence on tetrahedral intermediates during saponification.
Orthogonal Cross-Coupling
If the synthetic strategy requires modifying the C3 position before the C5 position, the ethyl ester is often preferred. Its increased steric bulk provides a slight protective effect against unintended hydrolysis during basic cross-coupling conditions (e.g., Suzuki-Miyaura coupling using aqueous K₂CO₃ or Na₂CO₃ at elevated temperatures)[5].
Divergent synthetic workflows for pyrazole ester building blocks.
Self-Validating Experimental Protocols
The following protocols are designed with built-in causality and self-validation mechanisms to ensure high-fidelity execution in the laboratory.
Protocol A: Controlled Saponification of the Ester
Objective: High-yielding conversion of the ester to 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylic acid.
Causality & Reagent Selection:
Lithium hydroxide (LiOH) is selected over Sodium hydroxide (NaOH) because the lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen to increase its electrophilicity, thereby accelerating the reaction without requiring harsh heating. A solvent mixture of THF/MeOH/H₂O (3:1:1) is utilized to ensure complete homogenization of the lipophilic organic ester and the hydrophilic hydroxide salt.
Initialization: Dissolve 1.0 mmol of the pyrazole ester (Methyl or Ethyl) in 3.0 mL of THF and 1.0 mL of MeOH in a round-bottom flask.
Reagent Addition: Slowly add a solution of LiOH·H₂O (1.5 mmol, 1.5 eq) dissolved in 1.0 mL of deionized water.
Reaction Monitoring (Self-Validation Step 1): Stir at room temperature. Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material will appear as a high-
Rf
spot. The reaction is validated as complete when this spot entirely disappears and a new baseline spot (the lithium carboxylate salt) forms. Note: The methyl ester typically completes in <1 hour, while the ethyl ester may require 3-4 hours or gentle warming to 40°C.
Quenching & Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with 2.0 mL of water and cool to 0°C.
Precipitation (Self-Validation Step 2): Dropwise add 1M HCl until the pH reaches 2-3. The protonated 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylic acid is highly insoluble in cold water and will crash out as a white precipitate. If precipitation does not occur, the reaction failed to achieve the correct pH or the product remains trapped in residual organic solvent.
Collection: Filter the precipitate, wash with ice-cold water, and dry under a vacuum to afford the pure acid.
Objective: Functionalize the C3 position while preserving the C5 ester.
Causality & Reagent Selection:
To prevent premature saponification of the ester, a mild base (K₂CO₃) and a biphasic/polar aprotic solvent system (1,4-Dioxane/H₂O) are used. The ethyl ester is recommended here due to its superior stability under these mildly basic, elevated-temperature conditions[5].
Setup: In a Schlenk tube, combine Ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
Solvation & Degassing: Add 1,4-Dioxane (4.0 mL) and H₂O (1.0 mL). Degas the mixture by bubbling argon through the solution for 10 minutes to prevent catalyst oxidation.
Catalysis: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Seal the tube and heat to 80°C for 12 hours.
Validation (LC-MS Tracking): Sample the reaction. The starting material exhibits a characteristic 1:1 isotopic doublet (due to ⁷⁹Br and ⁸¹Br) in the mass spectrum. Successful coupling is validated by the complete disappearance of this bromine isotope pattern and the appearance of the expected
[M+H]+
mass of the coupled product.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Strategic Decision Matrix
When designing a synthetic route utilizing this pyrazole scaffold, adhere to the following logic:
Choose the Methyl Ester (CAS 1780677-51-1) when:
The immediate next step is ester hydrolysis and amidation.
You are conducting high-throughput library synthesis where rapid deprotection at room temperature is prioritized to maximize throughput.
Choose the Ethyl Ester (CAS 2089292-68-0) when:
The synthetic route requires multiple upstream transformations (e.g., cross-coupling, halogenation) where the ester must act as a robust protecting group.
Enhanced solubility in non-polar organic solvents is required for intermediate purification steps.
References
QuickCompany. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Available at: [Link]
Google Patents (WO2021034904A1). Process for the preparation of carboxylic acid derivatives of 3-bromo-4,5-dihydro-1h-pyrazoles.
A Comparative Guide to the Spectroscopic Validation of Intermediates from Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate
This guide provides an in-depth, objective comparison of spectroscopic data for intermediates derived from Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate. Designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, objective comparison of spectroscopic data for intermediates derived from Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causal relationships behind experimental choices and spectral observations. By grounding our analysis in fundamental principles and established protocols, we aim to provide a self-validating framework for the structural elucidation of pyrazole-based synthetic intermediates.
Introduction: The Pyrazole Scaffold and the Imperative of Spectroscopic Validation
The pyrazole ring is a privileged scaffold in medicinal chemistry and materials science, prized for its metabolic stability and versatile substitution patterns. Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate serves as a valuable and versatile building block, with the C3-bromo atom providing a reactive handle for a variety of cross-coupling reactions, and the C5-ester group allowing for further derivatization.
In any multi-step synthesis originating from this scaffold, the unambiguous confirmation of each intermediate's structure is paramount. Failure to do so can lead to the waste of valuable resources, time, and the misinterpretation of downstream biological or material data. A multi-technique spectroscopic approach—primarily Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—provides the necessary orthogonal data points for confident structural assignment. This guide will use two common transformations as case studies to illustrate the principles and practice of this validation process.
Part 1: The Spectroscopic Benchmark: Characterizing the Starting Material
Before transforming a starting material, it is crucial to establish its spectroscopic signature. This baseline serves as a robust point of comparison against which all subsequent products and intermediates will be measured.
Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (M.W. 249.08 g/mol for ⁷⁹Br) presents several key features:
Two distinct methyl groups: One attached to the pyrazole nitrogen (N-CH₃) and one to a ring carbon (C-CH₃).
A methyl ester: Comprising a carbonyl group (C=O) and a methoxy group (O-CH₃).
A bromine-substituted carbon: The C3 position.
A fully substituted pyrazole ring: No ring protons are present.
The expected spectroscopic data are summarized below.
Technique
Observed Feature
Expected Chemical Shift / Value
Rationale
¹H NMR
N-CH₃ singlet
~3.8 - 4.0 ppm
N-methyl groups on pyrazole rings are typically in this region.
C-CH₃ singlet
~2.2 - 2.4 ppm
C-methyl groups are generally more shielded (upfield) than N-methyls.
Specific shifts depend on substitution; these are quaternary carbons.
N-CH₃
~36 - 38 ppm
Typical range for an N-methyl carbon on a pyrazole[3].
C-CH₃
~10 - 12 ppm
O-CH₃
~52 - 54 ppm
IR
C=O Stretch
~1720 - 1740 cm⁻¹
Strong, sharp absorption characteristic of an α,β-unsaturated ester.
C-Br Stretch
~500 - 600 cm⁻¹
Typically weak and in the fingerprint region.
MS (EI)
Molecular Ion (M⁺)
m/z 248, 250
A characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).
Part 2: Case Study 1 - Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron species with an organohalide.[4][5][6] Here, we will consider the coupling of our starting material with phenylboronic acid to form Methyl 1,4-dimethyl-3-phenyl-1H-pyrazole-5-carboxylate .
Workflow for Synthesis and Spectroscopic Validation
The overall process follows a logical sequence from reaction to definitive characterization. This workflow ensures that each step informs the next, culminating in a validated structure.
Caption: General workflow for Suzuki coupling and subsequent spectroscopic validation.
Comparative Spectroscopic Data: Pre- vs. Post-Coupling
The key to validation is identifying the expected changes between the starting material and the product. The replacement of a bromine atom with a phenyl group induces several predictable shifts in the spectroscopic data.
Technique
Starting Material Feature
Product (Post-Coupling) Feature
Causality of the Change
¹H NMR
No signals > 4.1 ppm
New multiplet(s) at ~7.2-7.6 ppm (5H)
Introduction of the aromatic protons from the new phenyl group.
¹³C NMR
C3-Br at ~123-125 ppm
Disappearance of C3-Br signal. Appearance of new signals: ~128-132 ppm (aromatic C-H and quaternary C)
The C-Br bond is replaced by a C-C bond, significantly altering the chemical environment and removing the heavy atom effect of bromine.
IR
C-Br stretch (~500-600 cm⁻¹)
Absence of C-Br stretch. New C=C aromatic stretches at ~1600, 1450 cm⁻¹
Replacement of the C-Br bond with C-C and introduction of the benzene ring. The C=O stretch remains largely unchanged (~1720 cm⁻¹).
MS (EI)
M⁺ at m/z 248/250 (1:1 ratio)
M⁺ at m/z 246 (single peak)
Loss of the bromine atom (mass 79/81) and gain of a phenyl group (mass 77), resulting in a net mass change and loss of the characteristic isotopic pattern.
Part 3: Case Study 2 - Saponification of the Ester
A simpler, yet equally illustrative, transformation is the base-mediated hydrolysis (saponification) of the methyl ester to its corresponding carboxylic acid.[7][8] This reaction targets the other key functional handle on the molecule, producing 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylic acid .
Comparative Spectroscopic Data: Ester vs. Carboxylic Acid
The conversion of an ester to a carboxylic acid results in highly diagnostic spectroscopic changes, particularly in ¹H NMR and IR spectroscopy.
Technique
Starting Material (Ester) Feature
Product (Carboxylic Acid) Feature
Causality of the Change
¹H NMR
Sharp O-CH₃ singlet at ~3.9-4.1 ppm (3H)
Disappearance of O-CH₃ singlet. Appearance of a very broad singlet >10 ppm (1H)
The methoxy group is removed, and a new acidic proton (-COOH) is formed. This proton is highly deshielded and often exchanges, leading to a broad signal.
¹³C NMR
O-CH₃ signal at ~52-54 ppm
Disappearance of the O-CH₃ signal.
The methoxy group is no longer present. The carbonyl carbon (C=O) may shift slightly downfield to ~165-170 ppm.
IR
C=O stretch at ~1720-1740 cm⁻¹ (sharp). No broad O-H.
C=O stretch shifts to ~1680-1710 cm⁻¹ (strong). Appearance of a very broad O-H stretch from ~2500-3300 cm⁻¹ .
Hydrogen bonding in the carboxylic acid dimer weakens the C=O bond (lower frequency) and creates the characteristic, broad O-H absorption that often overlaps with C-H stretches.[9]
MS (EI)
M⁺ at m/z 248/250
M⁺ at m/z 234/236
Loss of a CH₂ group (14 mass units) from the ester (OCH₃ -> OH). The bromine isotopic pattern remains.
Part 4: Advanced Validation with 2D NMR
For complex molecules, such as the product from the Suzuki coupling, 1D NMR spectra may not be sufficient to assign all signals unambiguously. Two-dimensional (2D) NMR experiments provide connectivity information through the carbon framework.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to (¹J-coupling). This is invaluable for assigning the signals of the newly introduced phenyl ring.[10][11]
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²J and ³J-coupling).[11][12] This is the key experiment for piecing together the molecular skeleton, especially around quaternary (non-protonated) carbons.
Conceptual HMBC Connectivity Diagram
This diagram illustrates how HMBC can be used to confirm the connectivity between the pyrazole core and the new phenyl group in our Suzuki product. A correlation from the ortho-protons of the phenyl ring to the C3 carbon of the pyrazole ring is definitive proof of the desired bond formation.
Caption: Key HMBC correlation confirming the C3-phenyl bond formation.
Part 5: Experimental Protocols
Scientific integrity requires detailed and reproducible methodologies. The following are standard protocols for sample preparation and data acquisition.
Protocol 1: NMR Sample Preparation
Mass Measurement: Accurately weigh 5-10 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR.[13][14]
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the sample is fully soluble.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[15][16] Gentle vortexing or sonication can aid dissolution.
Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.[13]
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: Mass Spectrometry (Electron Ionization - EI)
Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., methanol, dichloromethane) at approximately 1 mg/mL.
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Data Interpretation: Analyze the molecular ion peak (M⁺) to confirm the molecular weight and examine the fragmentation pattern for structural clues.[17][18][19]
Protocol 3: Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and run a background spectrum to subtract atmospheric (H₂O, CO₂) signals.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).
Data Analysis: Identify key absorption bands corresponding to functional groups (e.g., C=O, O-H, C=C).[20][21]
Conclusion
The rigorous spectroscopic validation of synthetic intermediates is not merely a quality control step; it is an integral part of the scientific process. By establishing a clear spectroscopic benchmark with the starting material and then systematically analyzing the predictable changes that occur upon chemical transformation, researchers can build a robust, evidence-based case for the structure of each new compound. The orthogonal nature of NMR, MS, and IR spectroscopy provides a self-validating system that, when combined with an understanding of chemical principles, ensures the integrity and success of complex synthetic campaigns.
References
Elguero, J., et al. (1976). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Magnetic Resonance in Chemistry. Available at: [Link]
Bekkali, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Available at: [Link]
Asif, N., et al. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan. Available at: [Link]
Iowa State University. (2013). NMR Sample Preparation - Chemical Instrumentation Facility. Available at: [Link]
Columbia University. HSQC and HMBC - NMR Core Facility. Available at: [Link]
Boutin, J. A. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. Available at: [Link]
Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
van Veldhuizen, J. J. (1970). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]
Alkorta, I., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]
IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Chemical Research Support. Available at: [Link]
ALWSCI. (2025). How To Prepare And Run An NMR Sample. Available at: [Link]
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]
UCLA. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
Crasto, A. M. (2017). N-Methyl-3-Bromo-5-Methyl Pyrazole. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]
MDPI. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Available at: [Link]
ResearchGate. (2019). Difference between HSQC and HMBC NMR spectroscopy? Available at: [Link]
Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products. Available at: [Link]
OperaChem. (2024). Saponification-Typical procedures. Available at: [Link]
A Comparative Analysis of Halogenated Pyrazole Building Blocks for Drug Discovery
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged" structure, a testament to its remarkable versatility and presence in a multitude of FDA-approved drugs.[1][2] This five-m...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged" structure, a testament to its remarkable versatility and presence in a multitude of FDA-approved drugs.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic tractability, making it a cornerstone in the design of novel therapeutics.[3][4] The strategic incorporation of halogens onto this already valuable framework further enhances its utility, providing a powerful toolkit for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates.[5]
This guide offers a comparative analysis of halogenated pyrazole building blocks, focusing on the differential impacts of fluorine, chlorine, bromine, and iodine substitution. We will delve into the nuanced effects these halogens impart on a molecule's electronic character, lipophilicity, metabolic stability, and target engagement. Through a blend of mechanistic explanations, experimental data, and practical protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to rationally select and effectively utilize these critical building blocks in their drug discovery endeavors.
The Strategic Role of Halogenation in Modulating Molecular Properties
The introduction of a halogen atom to a pyrazole core is a deliberate and strategic decision in drug design, aimed at modulating a molecule's properties to enhance its drug-like characteristics. The choice of halogen—from the small, highly electronegative fluorine to the large, polarizable iodine—can have profound and distinct consequences.
Key Physicochemical Effects of Halogenation:
Electronic Effects and pKa Modulation: Halogens are electron-withdrawing groups that can significantly influence the acidity (pKa) of the pyrazole N-H proton. This effect is most pronounced with fluorine due to its high electronegativity.[5] Modulating pKa is critical as it affects a compound's ionization state at physiological pH, which in turn influences its solubility, permeability, and target binding.[6]
Lipophilicity (LogP): Halogenation generally increases a molecule's lipophilicity, a property that can enhance membrane permeability and oral absorption.[5] The magnitude of this effect increases with the size of the halogen, with chlorine, bromine, and iodine imparting a greater increase in LogP compared to fluorine.
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making fluorination a common strategy to block sites of oxidative metabolism by cytochrome P450 enzymes.[7][8] This can increase a drug's half-life and reduce clearance. While heavier halogens can also enhance metabolic stability, the C-F bond's strength is a key advantage of fluorination.[3][9]
Halogen Bonding: Chlorine, bromine, and iodine can participate in a specific type of non-covalent interaction known as halogen bonding.[5] This occurs when the electropositive region on the outer surface of the halogen (the σ-hole) interacts with an electron-rich atom like oxygen, nitrogen, or sulfur in a protein's binding pocket.[10] This directional interaction can significantly enhance binding affinity and selectivity. Fluorine, due to its high electronegativity and small size, is generally not considered a significant halogen bond donor.[11]
The following diagram illustrates the general structure of a halogenated pyrazole and highlights the key positions for substitution.
Caption: General structure of a halogenated pyrazole building block.
Comparative Analysis of Halogenated Pyrazoles
The choice of halogen is context-dependent, and the optimal selection will depend on the specific goals of the drug discovery program. Below is a comparative summary of the key properties imparted by each halogen.
Property
Fluorine (F)
Chlorine (Cl)
Bromine (Br)
Iodine (I)
Size (van der Waals radius)
Smallest
Medium
Large
Largest
Electronegativity
Highest
High
Medium
Lowest
Lipophilicity (LogP) Contribution
Modest increase
Moderate increase
Significant increase
Largest increase
Metabolic Stability
Excellent blocker of metabolism
Good
Moderate
Moderate
Halogen Bonding Strength
Negligible
Moderate
Strong
Strongest
Synthetic Accessibility
Specialized reagents often needed
Readily available reagents
Readily available reagents
Readily available reagents
Case Study: Halogenated Pyrazolines as Monoamine Oxidase-B (MAO-B) Inhibitors
A study on halogenated pyrazolines as selective MAO-B inhibitors provides a clear example of how the choice of halogen can impact biological activity. In this study, a series of pyrazoline analogs were synthesized with different halogens on a phenyl ring at the 5-position of the pyrazoline core. The results demonstrated a clear trend in inhibitory potency against MAO-B.[2]
Compound
Halogen (X)
MAO-B IC50 (µM)
EH1
H
>10
EH7
F
0.063
EH6
Cl
0.558
EH8
Br
4.31
The data clearly shows that the fluorinated compound (EH7) was the most potent inhibitor, followed by the chlorinated and then the brominated analogs.[2] This highlights that while heavier halogens can contribute to binding through mechanisms like halogen bonding, the unique properties of fluorine, such as its ability to form strong C-F bonds and its specific electronic influence, can be highly advantageous in certain contexts.
Experimental Protocols
The successful application of halogenated pyrazoles in drug discovery relies on robust and efficient synthetic methodologies. Below are representative protocols for the synthesis of a halogenated pyrazole and its subsequent use in a key cross-coupling reaction.
Protocol 1: Synthesis of 4-Bromo-1,3-diphenyl-1H-pyrazole
This protocol describes the direct bromination of a pyrazole at the C4 position using N-bromosuccinimide (NBS), a common and effective brominating agent.
Materials:
1,3-diphenyl-1H-pyrazole
N-bromosuccinimide (NBS)
Acetonitrile (CH3CN)
Round-bottom flask
Magnetic stirrer and stir bar
Standard workup and purification reagents (e.g., sodium thiosulfate solution, ethyl acetate, brine, magnesium sulfate)
Silica gel for column chromatography
Procedure:
To a solution of 1,3-diphenyl-1H-pyrazole (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add N-bromosuccinimide (1.1 mmol) in one portion at room temperature.
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion of the reaction (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
Extract the mixture with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-bromo-1,3-diphenyl-1H-pyrazole.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Bromopyrazole
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromopyrazole with an arylboronic acid, a cornerstone reaction for creating C-C bonds and elaborating molecular complexity.[12]
Base (e.g., Potassium Carbonate [K₂CO₃], 2.0 equivalents)
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
Schlenk tube or other suitable reaction vessel for inert atmosphere reactions
Magnetic stirrer and stir bar
Condenser
Inert gas supply (Argon or Nitrogen)
Heating mantle or oil bath
Experimental Workflow Diagram:
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Procedure:
In a Schlenk tube, combine the 4-bromopyrazole (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
Add the degassed 1,4-dioxane/water mixture (5 mL) to the Schlenk tube via syringe.
Heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
Once the reaction is complete, cool the mixture to room temperature.
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-pyrazole.
Conclusion
Halogenated pyrazoles are indispensable building blocks in modern drug discovery, offering a rich platform for the synthesis of novel therapeutic agents. The choice of halogen is a critical decision that can profoundly influence a compound's pharmacological profile. Fluorine is often favored for its ability to enhance metabolic stability and its unique electronic properties. Chlorine provides a good balance of lipophilicity and electronic effects. Bromine and iodine, as strong halogen bond donors, can significantly enhance binding affinity, though their larger size and potential for off-target effects must be carefully considered.
By understanding the distinct characteristics of each halogen and leveraging robust synthetic methodologies, medicinal chemists can rationally design and synthesize pyrazole-based drug candidates with optimized properties, ultimately accelerating the journey from a promising building block to a life-changing medicine.
References
Benedetto Tiz, D., Bagnoli, L., Rosati, O., Marini, F., Sancineto, L., & Santi, C. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1643. [Link]
Geronikaki, A., et al. (2021). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. Molecules, 26(11), 3251. [Link]
Nishihara, Y., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(15), 9754-9765. [Link]
ResearchGate. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. [Link]
ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. .
OUCI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]
Buchwald, S. L., & Mauger, C. M. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 11(19), 4374–4377. [Link]
PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
PubMed. (2014). Halogen bond: its role beyond drug-target binding affinity for drug discovery and development. [Link]
National Institutes of Health. (2026). Key contemporary considerations for halogens in drug discovery. [Link]
PubMed. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. [Link]
ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link]
National Institutes of Health. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]
ResearchGate. (n.d.). Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development. [Link]
Semantic Scholar. (n.d.). Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. [Link]
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
Validating Regioselectivity in Pyrazole Scaffolds: A Comparative Guide to Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate
The pyrazole ring is a privileged pharmacophore in modern drug discovery, frequently appearing in kinase inhibitors and emerging neurodegenerative therapeutics such as SARM1 inhibitors . However, functionalizing the pyra...
Author: BenchChem Technical Support Team. Date: April 2026
The pyrazole ring is a privileged pharmacophore in modern drug discovery, frequently appearing in kinase inhibitors and emerging neurodegenerative therapeutics such as SARM1 inhibitors . However, functionalizing the pyrazole core presents significant chemoselectivity and regioselectivity challenges.
This guide provides an objective performance comparison and self-validating experimental protocols for Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (CAS: 1780677-51-1) . By analyzing the steric and electronic causality behind its reactivity, researchers can leverage this specific building block to achieve highly predictable, orthogonal functionalization compared to its structural alternatives.
Structural Rationale & Steric Causality
To understand why this specific substitution pattern is optimal, we must examine the microenvironment of the pyrazole ring. The regioselectivity of palladium-catalyzed cross-coupling in polyhalo-heterocycles is governed by the distortion energy of the C–X bond and the interaction between the heterocycle's LUMO and the Pd(0) HOMO .
In Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate , the orthogonal reactivity is driven by two distinct factors:
Electronic Priming (LUMO Lowering): The strongly electron-withdrawing methyl ester at the C5 position lowers the overall LUMO of the pyrazole
π
-system. This electron deficiency accelerates the oxidative addition of electron-rich Pd(0) species into the C3–Br bond.
Steric Differentiation: The C5-ester is flanked by two methyl groups (the N1-methyl and the C4-methyl). In contrast, the C3-bromide is flanked by only one methyl group (C4) and the bare N2 nitrogen lone pair. This makes the C3 position significantly more accessible to bulky transition-metal catalyst complexes (e.g., Pd(dppf)Cl₂) than the C5 position.
Caption: Orthogonal reactivity sites of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate.
Comparative Performance Analysis
When designing a synthetic route, chemists often choose between several pyrazole isomers or unmethylated precursors. Table 1 objectively compares the target molecule against its closest alternatives during a standard C3 Suzuki-Miyaura cross-coupling workflow.
Table 1: Comparative Reactivity Profiles of Pyrazole Building Blocks
Key Takeaway: Attempting cross-coupling on the 5-bromo isomer results in drastically reduced yields due to the severe steric clash between the bulky Pd-ligand sphere and the adjacent N1/C4 methyl groups. The 3-bromo target product bypasses this limitation entirely while preventing the N-alkylation issues inherent to 1H-pyrazoles .
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific In-Process Controls (IPCs) to verify regioselectivity and chemoselectivity in real-time.
Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C3
Objective: Form a C–C bond at the C3 position without hydrolyzing the C5 methyl ester.
Causality behind choices:
Catalyst: Pd(dppf)Cl₂ is selected because its large bite angle facilitates reductive elimination, preventing competitive hydrodehalogenation.
Base/Solvent: K₂CO₃ in 1,4-Dioxane/H₂O (4:1) is used. Water is critical to dissolve the base and accelerate the transmetalation step, while the mild nature of carbonate prevents the saponification of the C5-ester that would occur with NaOH.
Step-by-Step Methodology:
Setup: In a 20 mL scintillation vial, combine Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (1.0 equiv, 1.0 mmol), aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
Degassing: Add 1,4-Dioxane (4 mL) and H₂O (1 mL). Sparge the biphasic mixture with Argon for 10 minutes. (Causality: Oxygen must be removed to prevent the irreversible formation of inactive Pd(II)-peroxo complexes).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Seal the vial and heat to 90 °C for 3 hours.
IPC Validation: Sample the organic layer for LC-MS.
Validation Check: Look for the desired mass
[M+H]+
. Confirm the absence of the
[M−14]+
peak, which would indicate unwanted methyl ester hydrolysis to the carboxylic acid.
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 × 5 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Caption: Self-validating experimental workflow for regioselective C3 Suzuki-Miyaura cross-coupling.
Protocol B: Chemoselective Ester Amidation at C5
Objective: Convert the C5 methyl ester to an amide without affecting the C3-halide or cross-coupled aryl group.
Causality behind choices: Direct amidation of the C5-ester is sterically hindered by the adjacent N1 and C4 methyl groups. To overcome this activation barrier without using harsh Lewis acids (which might cleave sensitive functional groups on the C3-aryl appendage), a two-step saponification/HATU coupling sequence is highly reliable.
Step-by-Step Methodology:
Saponification: Dissolve the pyrazole ester (1.0 equiv) in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 equiv) and stir at 40 °C for 4 hours. Acidify to pH 3 with 1M HCl to precipitate the pyrazole-5-carboxylic acid.
Activation: Suspend the acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes at room temperature. (Causality: HATU rapidly forms an active HOAt ester, overcoming the steric shielding of the N1/C4 methyls).
Amidation: Add the desired primary or secondary amine (1.5 equiv). Stir for 2 hours.
Validation: Analyze via ¹H NMR. The disappearance of the sharp singlet at ~3.90 ppm (methyl ester) and the appearance of amide N-H or alkyl protons confirms complete regioselective functionalization.
Analytical Validation & Trustworthiness
To definitively prove that reactions occurred at the correct regiocenters, rely on 2D NMR techniques:
NOESY / ROESY: In the starting material, the C4-methyl group will show strong NOE correlations to both the N1-methyl (across the C5 ester) and the C3-substituent.
HMBC: To confirm C3 cross-coupling, look for a ³J carbon-proton correlation between the newly introduced aryl protons and the pyrazole C3 carbon (~125-135 ppm). The C5 carbonyl carbon (~160 ppm) should remain unperturbed and correlated to the N1-methyl protons.
By strictly adhering to these mechanistic principles and analytical checks, researchers can utilize Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate as a highly predictable, robust node in complex drug synthesis pathways.
References
WO2025045746A1 - Pyrazole derivatives as sarm1 inhibitors useful for the treatment of neurodegenerative disorders
Source: Google Patents
URL
Haloselectivity of Heterocycles
Source: Baran Lab (Scripps Research Institute)
URL:[Link]
Transition-metal-catalyzed C-H functionalization of pyrazoles
Source: Organic & Biomolecular Chemistry (Kang et al., 2020)
URL:[Link]
As drug development workflows increasingly rely on complex halogenated heterocycles for structure-activity relationship (SAR) optimization, managing the lifecycle of these compounds is paramount. Methyl 3-bromo-1,4-dimet...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development workflows increasingly rely on complex halogenated heterocycles for structure-activity relationship (SAR) optimization, managing the lifecycle of these compounds is paramount. Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (CAS: 1780677-51-1) is a highly valuable building block in medicinal chemistry. However, its disposal transcends basic regulatory compliance; it is a critical vector for laboratory safety, environmental stewardship, and operational cost-efficiency.
As a Senior Application Scientist, I have designed this procedural guide to provide you with the mechanistic reasoning and step-by-step logistical plans required to safely manage and dispose of this specific brominated pyrazole derivative.
Mechanistic Hazard Profiling: The "Why" Behind the Protocol
To safely dispose of a chemical, one must first understand its molecular architecture. The structure of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate dictates a highly specific disposal pathway:
The Bromine Substituent (C-Br): The presence of a covalently bound halogen categorically defines any waste containing this compound as halogenated waste . Upon thermal destruction, the bromine atom generates hydrogen bromide (HBr) gas, a highly corrosive, toxic, and ozone-depleting emission[1].
The Pyrazole Core: This nitrogen-rich aromatic heterocycle will generate nitrogen oxides (NOx) during combustion.
The Methyl Ester: While relatively stable under neutral conditions, ester groups can undergo exothermic hydrolysis in the presence of strong aqueous acids or bases, potentially altering the solubility and reactivity profile of the waste stream.
The Rule of Causality in Segregation:
Why is the strict segregation of halogenated from non-halogenated waste a universal laboratory mandate? The causality lies in the thermodynamics of waste destruction. Non-halogenated solvents can be easily recycled or used for standard fuels blending. Halogenated compounds, however, cannot. They require specialized high-temperature rotary kiln incineration facilities equipped with alkaline scrubbers to neutralize the HBr and HCl gases produced during combustion[2][3].
If you mix even a milligram of a brominated compound like this pyrazole derivative into a non-halogenated waste carboy, the Environmental Protection Agency (EPA) mandates that the entire volume must be treated as halogenated waste. This needlessly multiplies your hazardous waste management costs by up to 200%[2][3].
Every protocol in your laboratory must be a self-validating system. Follow this end-to-end workflow to ensure the safe capture, segregation, and manifesting of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate.
Phase 1: Bench-Level Segregation and Containment
Assess the Physical State:
Solid Waste: Place unused powder, contaminated weigh boats, or spatulas in a puncture-resistant, sealable High-Density Polyethylene (HDPE) container.
Liquid Waste: If the compound is dissolved in a solvent (e.g., Dichloromethane or Ethyl Acetate during extraction), route the entire mixture to a Halogenated Organic Waste carboy[3].
Verify Chemical Compatibility: Ensure the receiving waste carboy does not contain strong oxidizers (e.g., nitric acid, peroxides) or strong bases. The methyl ester moiety can hydrolyze if mixed with concentrated bases, while the organic core is incompatible with oxidizers[4].
Phase 2: Labeling and Satellite Accumulation
Apply EPA-Compliant Labeling: Attach a Hazardous Waste tag immediately upon adding the first drop or grain of waste to the container[3]. Explicitly write "Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate" and all associated solvents. Do not use chemical formulas or shorthand.
Manage the SAA: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Place the primary container inside a secondary containment tray capable of holding 110% of the container's volume to mitigate spill risks[4]. Keep the lid securely closed unless actively adding waste.
Phase 3: EHS Handoff and Thermal Destruction
Initiate Transfer: Submit a pickup request to your Environmental Health and Safety (EHS) department before the container reaches 90% capacity.
Final Destruction Routing: EHS will manifest this waste for high-temperature incineration. The facility will utilize flue gas desulfurization and halogen scrubbing systems to safely capture the HBr and NOx combustion byproducts[1].
Waste Stream Economics & Compliance Data
To facilitate easy comparison and operational decision-making, the following table summarizes the quantitative and regulatory differences between halogenated and non-halogenated waste streams.
Parameter
Halogenated Waste Stream (Required for this compound)
The following decision matrix illustrates the logical routing of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate from the benchtop to final destruction.
Figure 1: Operational workflow for the segregation and disposal of brominated pyrazole derivatives.
Emergency Spill Response Protocol
Immediate safety requires a pre-planned response to accidental releases. If Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate is spilled:
Isolate the Area: Restrict access immediately. If the compound is spilled while dissolved in a flammable solvent, eliminate all ignition sources.
Personal Protective Equipment (PPE): Don nitrile gloves (double-gloving is highly recommended if the compound is dissolved in aggressive solvents like dichloromethane), chemical safety goggles, and a flame-resistant lab coat.
Containment & Collection:
For Solid Spills: Gently sweep up the powder using a spark-proof brush and dustpan to minimize aerosolization. Do not use compressed air.
For Liquid Spills: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or clean sand). Do not use combustible materials like paper towels for large solvent spills.
Disposal of Residue: Transfer all absorbed material and contaminated PPE into an HDPE solid waste container. Label explicitly as "Hazardous Waste - Halogenated Spill Residue" and request an immediate EHS pickup.
References
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
7.2 Organic Solvents - Environment, Health and Safety. Cornell University EHS.
EPA Hazardous Waste Codes - Environment Safety Division. University of Georgia.
Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville.
Essential Safety and Logistical Guide for Handling Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate
This document provides comprehensive, immediate-use guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (CAS...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides comprehensive, immediate-use guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (CAS No. 1780677-51-1). As your partner in laboratory safety, we aim to build deep trust by providing value that extends beyond the product itself. The following protocols are designed to be a self-validating system, grounded in established safety principles and authoritative sources.
Hazard Identification and Immediate Precautions
Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate is a compound that requires careful handling due to its potential health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this substance[1]:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
The presence of the GHS07 pictogram (exclamation mark) on the label serves as a clear warning of these hazards[1][2]. Understanding these risks is the foundational step in ensuring a safe laboratory environment.
Immediate Actions Upon Exposure:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.[3][4]
Skin Contact: Promptly wash the affected area with plenty of soap and water. Remove any contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[3][4]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[3][4]
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in risk mitigation.
Protective Equipment
Specifications & Rationale
Eye and Face Protection
Required: Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. Rationale: To protect against splashes and airborne particles that can cause serious eye irritation. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Hand Protection
Required: Compatible chemical-resistant gloves. Nitrile gloves are suitable for splash protection but should be changed immediately upon contamination.[5][6] For prolonged handling, consider gloves with higher resistance to halogenated organic compounds, such as Butyl or Viton™ gloves.[6][7][8] Rationale: To prevent skin contact, which can cause irritation. The choice of glove material is critical; always inspect gloves for integrity before use.
Skin and Body Protection
Required: A laboratory coat with long sleeves, long pants, and closed-toe shoes. Rationale: To protect the skin from accidental spills and contamination.[5]
Respiratory Protection
Required (if applicable): A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if working outside of a certified chemical fume hood or if dust/aerosols are generated. Rationale: To prevent inhalation of the compound, which may cause respiratory irritation.
Operational Plan: From Weighing to Work-Up
A methodical approach to handling Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate is crucial. The following step-by-step guide ensures a safe workflow.
Pre-Handling Preparations
Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[9]
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10]
Spill Kit: Have a chemical spill kit readily available. For this solid compound, the kit should contain inert absorbent materials like vermiculite or sand.
Waste Containers: Prepare appropriately labeled hazardous waste containers for both solid and liquid waste. Halogenated organic waste must be segregated.[5][11]
Weighing and Transferring the Solid Compound
The process of weighing and transferring powders can increase the risk of generating airborne particles. The following procedure is designed to mitigate this risk.[1][4][11]
Tare the Vessel: On a balance located on a stable benchtop, tare a clean, dry, and sealable container (e.g., a vial with a screw cap).
Transfer in Fume Hood: Move the tared container and the stock bottle of Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate into the chemical fume hood.
Aliquot the Compound: Carefully transfer the desired amount of the solid from the stock bottle to your tared container. Use a clean spatula.
Seal and Re-weigh: Securely close the lid of your container. Remove it from the fume hood and place it on the balance to obtain the final weight.
Dissolution: If preparing a solution, return the sealed container to the fume hood before adding the solvent.
Caption: Workflow for safely weighing and transferring the solid compound.
Post-Handling Decontamination
Thorough decontamination of the work area and equipment is essential to prevent cross-contamination and accidental exposure.[5][10]
Surface Cleaning: Wipe down all surfaces within the fume hood and any other potentially contaminated areas with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
Equipment Decontamination: Clean all non-disposable equipment, such as spatulas and glassware, that came into contact with the chemical.
PPE Removal: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate must be treated as hazardous waste.
Waste Segregation and Collection
Solid Waste: All solid materials contaminated with the compound, including residual product, contaminated gloves, weigh papers, and absorbent materials from spill cleanups, must be collected in a dedicated "Halogenated Organic Solid Waste" container.
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible "Halogenated Organic Liquid Waste" container.
Labeling and Storage
All hazardous waste containers must be clearly labeled with the following information:
The words "Hazardous Waste"
The full chemical name: "Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate"
The primary hazards (e.g., "Irritant," "Harmful")
The date of initial waste accumulation
Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[11]
Final Disposal
The primary method for the disposal of halogenated organic compounds is through a licensed hazardous waste disposal facility, often via incineration under controlled conditions.[12] Do not dispose of this chemical down the drain or in regular trash.
Caption: Procedural steps for the safe disposal of waste.
Emergency Procedures: Spill Management
In the event of a small spill, the following steps should be taken:
Alert Personnel: Notify others in the immediate area of the spill.
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand. Avoid generating dust.
Collect the Waste: Carefully sweep or scoop the contaminated absorbent material into the designated "Halogenated Organic Solid Waste" container.
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
References
BenchChem. (n.d.). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
Enamine. (n.d.). Safety Data Sheet.
Capot Chemical. (2026, April 2). MSDS of methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate.
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
Temple University. (n.d.). Halogenated Solvents in Laboratories.
Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. Retrieved from [Link]
Fisher Scientific. (n.d.). Safety Data Sheet.
BenchChem. (n.d.). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
Goodyear Rubber Products. (n.d.). WHAT MAKES THE BEST GLOVE?. Retrieved from [Link]
NextSDS. (n.d.). Methyl 3-bromo-1H-pyrazole-5-carboxylate — Chemical Substance Information. Retrieved from [Link]
Oxwork. (2024, May 8). Butyl or nitrile gloves: what to choose against chemical risks?. Retrieved from [Link]